Product packaging for 5-Benzoylquinoline(Cat. No.:CAS No. 54885-01-7)

5-Benzoylquinoline

Cat. No.: B13902815
CAS No.: 54885-01-7
M. Wt: 233.26 g/mol
InChI Key: PQQOVOGVEYJXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzoylquinoline is a high-purity quinoline derivative intended for research use only (RUO) and is not approved for diagnostic or therapeutic applications. Quinoline serves as a fundamental scaffold in medicinal chemistry due to its diverse biological activities. This benzoyl-substituted quinoline is of significant research interest for the design and synthesis of novel bioactive molecules. The quinoline core is recognized for its potential in anticancer research, with many derivatives known to interact with cellular targets like DNA and topoisomerase enzymes . Furthermore, quinoline-based compounds are widely investigated for their antimicrobial, anti-viral, and anti-Alzheimer's properties, making them a versatile structure in pharmaceutical development . Beyond pharmaceutical research, quinoline derivatives are prominent in materials science. Their photoactive properties make them suitable for applications in third-generation photovoltaics, including dye-synthesized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . Researchers can utilize this compound as a key building block to develop new materials with specific optoelectronic characteristics. This product is strictly for research purposes by trained professionals. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO B13902815 5-Benzoylquinoline CAS No. 54885-01-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54885-01-7

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

phenyl(quinolin-5-yl)methanone

InChI

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-8-4-10-15-13(14)9-5-11-17-15/h1-11H

InChI Key

PQQOVOGVEYJXJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=NC3=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Benzoylquinoline

De Novo Synthesis Approaches to the 5-Benzoylquinoline Scaffold

The de novo synthesis of the this compound core involves building the heterocyclic ring system from acyclic or simpler cyclic precursors that already contain the necessary benzoyl functional group. This approach ensures the correct placement of the substituent from the outset.

Condensation Reactions and Cyclization Strategies

Classic quinoline (B57606) syntheses, which rely on condensation and subsequent cyclization reactions, can be adapted to produce this compound by selecting appropriately substituted starting materials.

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize this compound, a potential pathway would involve the reaction of 2-amino-6-benzoylbenzaldehyde with a simple ketone like acetone, or with acetaldehyde, followed by oxidation. The critical starting material, 2-amino-6-benzoylbenzaldehyde, would itself require a multi-step synthesis. The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. The use of a catalyst, such as cerium ammonium (B1175870) nitrate (B79036) (CAN), can facilitate this reaction at room temperature. nih.gov

Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline (B41778) with a β-diketone under acidic conditions. For the synthesis of this compound, 3-aminobenzophenone (B1265706) could be reacted with a suitable β-diketone, such as acetylacetone. The reaction forms a Schiff base intermediate which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the quinoline ring. The regioselectivity of the cyclization is a critical factor in this synthesis.

Multi-Component Reactions (MCRs) Leading to this compound

Multi-component reactions offer an efficient route to complex molecules like this compound in a single step from three or more starting materials.

A plausible three-component reaction for the synthesis of a substituted this compound derivative could involve an aniline, an aldehyde, and an activated alkyne. More specifically, a reaction between an appropriately substituted aniline, an arylglyoxal (such as phenylglyoxal), and an activated methylene (B1212753) compound like 2-cyano-N-methylacetamide could yield a highly functionalized benzoylquinoline derivative. For instance, a one-pot reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines has been shown to produce 4-amino-2-benzoylquinoline-3-carboxamides. rsc.orgrsc.org By selecting 3-aminoacetophenone as the aniline component, one could envision a pathway to a 5-substituted-benzoylquinoline.

Palladium-Catalyzed Cross-Coupling Methods in the Synthesis of this compound

Palladium-catalyzed reactions are powerful tools for constructing complex aromatic systems. A convergent synthesis of quinolines can be achieved through the reaction of o-aminophenylboronic acids with α,β-unsaturated ketones. acs.org To apply this to this compound, one would require 2-amino-6-benzoylphenylboronic acid and an appropriate unsaturated ketone. The synthesis of the substituted boronic acid would be a key challenge.

Alternatively, palladium-catalyzed annulation of o-alkenylanilines with alkynes presents another modern approach to substituted quinolines. quora.com The synthesis of this compound via this method would necessitate a starting aniline with both a vinyl group and a benzoyl group at the appropriate positions, which would then be cyclized with an alkyne.

Functionalization and Derivatization of Pre-existing Quinoline Systems to Yield this compound

This approach starts with the quinoline molecule and introduces the benzoyl group at the C5 position. This is often challenging due to the electronic properties of the quinoline ring, where the nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to other positions. quora.com

Directed Ortho-Metalation Strategies for Benzoylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique involves the use of a directing group (DG) that coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. The resulting organometallic species can then be quenched with an electrophile.

For the C5-benzoylation of quinoline, a directing group would need to be installed at the C6 or C4 position. However, more effective strategies often involve the use of an 8-aminoquinoline (B160924) scaffold, where the amino group or a derivative thereof acts as the directing group. researchgate.netcore.ac.uk For instance, an N-(quinolin-8-yl)amide can direct metalation to the C7 position. To achieve C5 functionalization, a different directing group or a multi-step strategy involving a blocking group might be necessary. While there are examples of C5 functionalization of 8-aminoquinolines, such as nitration, direct benzoylation via this method is not commonly reported and would likely require significant optimization. core.ac.uk

Regioselective Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the direct Friedel-Crafts acylation of quinoline is problematic. The Lewis basic nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring system towards electrophilic attack. quora.com This often leads to low yields or reaction failure.

To overcome this, harsh reaction conditions or the use of modified quinoline substrates are often necessary. For instance, intramolecular Friedel-Crafts acylation reactions on quinoline derivatives have been shown to be successful. In these cases, the acylating moiety is tethered to the quinoline ring, and cyclization is promoted by reagents like polyphosphoric acid (PPA) or Eaton's reagent. nih.govscirp.org

Photochemical Routes to this compound

Photochemical reactions offer a unique and powerful tool for the synthesis of complex organic molecules, often providing pathways that are inaccessible through traditional thermal methods. rsc.orgresearchgate.net The use of light as a reagent aligns with green chemistry principles and can lead to highly selective transformations. rsc.org

One potential photochemical strategy for the synthesis of this compound is the Photo-Fries rearrangement . This reaction involves the photochemical rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgslideshare.net In a hypothetical pathway to this compound, a precursor such as 5-benzoyloxyquinoline could undergo a Photo-Fries rearrangement. The mechanism proceeds through the homolytic cleavage of the ester bond upon UV irradiation, generating a quinolinoxy radical and a benzoyl radical within a solvent cage. slideshare.net These radicals can then recombine at the ortho positions relative to the oxygen, which in the case of the 5-quinolinoxy radical would be the C6 and potentially the C4a (peri) positions. Subsequent tautomerization would yield the corresponding hydroxybenzoylquinoline. While this reaction typically yields ortho and para products, its application to a quinoline system would require careful investigation of regioselectivity. A three-state model involving 1ππ, 1nπ, and 1πσ* excited states has been proposed to explain the mechanistic details of the Photo-Fries rearrangement. rsc.orgbarbatti.org

Another promising photochemical approach is the photocatalytic synthesis of quinolines from 2-vinylarylimines . For instance, visible-light-excited 9,10-phenanthrenequinone has been used as a photocatalyst for the electrocyclization of 2-vinylarylimines to produce polysubstituted quinolines. acs.org The reaction is proposed to proceed via a single-electron oxidation of the imine substrate, which triggers the cyclization. acs.org To synthesize a this compound derivative using this method, a precursor such as a 2-vinylarylimine bearing a benzoyl group at the appropriate position on the aryl ring would be required.

Furthermore, continuous-flow photochemical processes have been developed for quinoline synthesis. thieme-connect.deacs.org For example, the tandem photoisomerization–cyclization of (E)-2-aminostyryl ketones has been shown to produce quinolines efficiently in a continuous-flow system under UV irradiation. thieme-connect.de This technology offers advantages in terms of safety, scalability, and control over reaction parameters. acs.orgresearchgate.net

Catalytic Systems and Green Chemistry Principles in this compound Synthesis

The development of catalytic systems that are efficient, selective, and environmentally benign is a cornerstone of modern organic synthesis. Green chemistry principles, such as the use of catalysts over stoichiometric reagents, and the implementation of solvent-free or aqueous reaction media, are crucial for sustainable chemical production.

Transition Metal Catalysis for Efficient Synthesis

Transition metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and has been extensively applied to the synthesis of quinoline derivatives. acs.orgias.ac.in

Palladium-catalyzed reactions are prominent in this area. For instance, the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols can furnish 2,4-disubstituted quinolines. organic-chemistry.org A plausible route to a this compound derivative could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated quinoline (e.g., 5-bromoquinoline) and a benzoyl-containing coupling partner. Another approach is the direct C-H acylation of the quinoline ring. While C2 functionalization is common, site-selective C-H functionalization at other positions, including C5, remains a significant challenge that is being actively researched. acs.org

Copper-catalyzed reactions also offer efficient pathways to quinoline derivatives. Copper catalysts have been used for the synthesis of 2-aryl quinolines from anilines and aryl ketones. rsc.org A notable example is the copper(I)-catalyzed three-component reaction of anilines, aldehydes, and enaminones to yield functionalized quinolines. rsc.org The direct acylation of quinolines is also an area of investigation.

Iron-catalyzed reactions are attractive due to the low cost and low toxicity of iron. Iron(III) chloride (FeCl3) has been employed as a catalyst for the one-pot synthesis of 2-arylquinolines from anilines, aldehydes, and nitroalkanes. rsc.org

Nickel-catalyzed cross-coupling reactions have been developed for the formation of C-C bonds with N-acyliminium ions derived from quinolines, allowing for the introduction of aryl groups. rsc.org

The table below summarizes some transition metal-catalyzed reactions for the synthesis of substituted quinolines.

Catalyst SystemReactantsProduct TypeReference
Pd(OAc)2/Ligando-iodoanilines, propargyl alcohols2,4-disubstituted quinolines organic-chemistry.org
Cu(I)Anilines, aldehydes, enaminonesFunctionalized quinolines rsc.org
FeCl3Anilines, aldehydes, nitroalkanes2-arylquinolines rsc.org
Ni(0)/LigandN-acylquinolinium ion, aryl boronic acidsAryl-substituted dihydroquinolines rsc.org
Co(III)Aryl amines, ketones, paraformaldehyde3,4-substituted quinolines rsc.org

Organocatalysis and Biocatalysis Applications

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, often providing complementary reactivity to metal catalysts. beilstein-journals.org For the synthesis of this compound, an organocatalytic Friedel-Crafts acylation of the quinoline ring could be envisioned. Chiral phosphoric acids have been successfully used as organocatalysts in the atroposelective Friedel-Crafts heteroannulation of 2-aminoaryl ketones with α-methylene carbonyl compounds to produce axially chiral 4-arylquinolines. nih.gov This demonstrates the potential of organocatalysis to control stereochemistry in quinoline synthesis.

Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. researchgate.netacs.org While direct biocatalytic benzoylation of a quinoline ring is not widely reported, chemoenzymatic strategies hold promise. For example, an aldolase, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), has been repurposed for the synthesis of quinaldic acids from 2-aminobenzaldehydes and pyruvate (B1213749) under mild conditions. acs.org This highlights the potential for engineering enzymes for novel reactivity in quinoline synthesis. Lipases are another class of enzymes that have been widely used in kinetic resolutions to produce enantiomerically enriched atropisomeric biaryl compounds, including biquinoline derivatives. nih.gov

Solvent-Free and Aqueous Medium Reactions

The use of green solvents, such as water, or the complete elimination of solvents, are key aspects of green chemistry.

Aqueous medium reactions for quinoline synthesis have been reported. For example, the Friedländer synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds has been carried out in water using various catalysts, including Lewis acids and solid acid catalysts. researchgate.net Montmorillonite K-10 clay has been used as a reusable catalyst for the one-pot, three-component synthesis of 2-substituted quinolines in an aqueous medium. rsc.org

Solvent-free reactions , often assisted by microwave irradiation, provide an efficient and environmentally friendly alternative to traditional methods. rsc.orgresearchgate.netoatext.commdpi.comnih.govresearchgate.net The Döebner-von Miller synthesis of quinolines has been achieved under solvent-free conditions using a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst. clockss.org Microwave-assisted solvent-free synthesis has been employed for the preparation of various quinoline derivatives, significantly reducing reaction times and improving yields. rsc.orgresearchgate.nettandfonline.com For instance, a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation without any solvent has been developed for the synthesis of 2,3,4-trialkylquinolines. jptcp.com

The following table provides examples of green synthetic methods for quinoline derivatives.

MethodCatalystConditionsProduct TypeReference
Aqueous SynthesisMontmorillonite K-10Water, O2 (air)2-substituted quinolines rsc.org
Aqueous SynthesisZirconium tetrakis(dodecyl sulfate)Water, refluxPolysubstituted quinolines rsc.org
Solvent-FreeAg(I)-exchanged Montmorillonite K10120 °CSubstituted quinolines clockss.org
Solvent-Free (Microwave)Alumina/HClMicrowaveSubstituted quinolines rsc.org
Solvent-Free (Microwave)Indium(III) chloride/Silica gelMicrowave2,3,4-trialkylquinolines jptcp.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. This involves a systematic study of parameters such as temperature, pressure, catalyst loading, and reaction time.

Process Intensification Techniques

Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, and more energy-efficient processes. numberanalytics.com

Continuous-flow chemistry is a prime example of process intensification. numberanalytics.comresearchgate.net By performing reactions in a continuous-flow reactor, significant improvements in efficiency, scalability, and safety can be achieved. numberanalytics.com As mentioned earlier, continuous-flow systems have been successfully applied to the photochemical synthesis of quinolines. thieme-connect.deacs.orgresearchgate.net This technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of hazardous intermediates. The development of a continuous-flow process for the synthesis of this compound could offer a scalable and efficient manufacturing route.

Other process intensification techniques that could potentially be applied to the synthesis of this compound include the use of microreactors, which offer enhanced heat and mass transfer, and reactive distillation, which combines reaction and separation in a single unit to improve efficiency.

Scale-Up Considerations and Challenges

The transition of a synthetic route for this compound from a laboratory benchtop to a pilot plant or full-scale industrial production is a complex process fraught with challenges. The primary goal of scale-up is to facilitate the safe, efficient, and economical production of the target compound at a volume sufficient to meet demand. helgroup.com However, a linear increase in the quantities of starting materials and reactor size rarely results in a proportional increase in product yield or quality. epicsysinc.com Most challenges arise from the non-linear effects of scaling on the physicochemical properties of the reaction system. epicsysinc.comneulandlabs.com A deep understanding of reaction kinetics, thermodynamics, and mass transfer, typically gained through robust process development and pilot-scale testing, is fundamental to a successful scale-up. helgroup.com

Key Physicochemical and Engineering Hurdles

Several core engineering and chemical principles are significantly impacted when moving from small to large-scale reactors. These non-linear changes are a primary source of complications in the production of this compound.

Heat Transfer and Thermal Management : Chemical reactions, particularly exothermic ones like the Friedel-Crafts acylation, generate significant heat. In a laboratory flask, this heat dissipates relatively easily due to a high surface-area-to-volume ratio. As the reactor volume increases, this ratio decreases dramatically, making heat removal far more difficult. epicsysinc.comresearchgate.net Inadequate heat control can lead to temperature gradients, causing localized "hot spots" where side reactions and decomposition can occur, ultimately reducing yield and purity. For a reaction like the acylation of quinoline, this could result in runaway reactions, posing a significant safety hazard. neulandlabs.com

Mass Transfer and Mixing Efficiency : Achieving a homogeneous mixture of reactants, reagents, and catalysts is critical for optimal reaction performance. What is achieved with a small magnetic stir bar in a flask is much harder to replicate in a multi-thousand-liter industrial reactor. helgroup.com Inefficient mixing can lead to poor mass transfer, where the reaction rate is limited by the speed at which reactants can diffuse together. This can result in lower product selectivity, an increase in impurities, and inconsistent batch quality. helgroup.comneulandlabs.com For instance, in a poorly mixed Friedel-Crafts reaction, localized high concentrations of the acylating agent could lead to undesired side products.

Reaction Kinetics and Selectivity : The rate and outcome of a chemical reaction are highly dependent on factors that change with scale, such as mixing and heat transfer. neulandlabs.com In the synthesis of this compound, a key challenge is regioselectivity—ensuring the benzoyl group attaches at the C-5 position of the quinoline ring. At the lab scale, conditions can be finely tuned to favor this outcome. During scale-up, altered heat and mass transfer characteristics can change the kinetic profile of the reaction, potentially increasing the formation of undesired isomers, such as 7- or 8-Benzoylquinoline, which can be difficult to separate from the desired product.

Process-Specific Challenges in this compound Synthesis

The specific synthetic route chosen heavily influences the challenges encountered during scale-up.

Friedel-Crafts Acylation Route

This classic method involves reacting quinoline with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com While effective in the lab, its scale-up presents several obstacles.

Catalyst Handling and Stoichiometry : Aluminum chloride is a highly moisture-sensitive solid that requires handling under inert conditions. At an industrial scale, managing tons of this material safely and efficiently is a major operational challenge. Furthermore, the reaction often requires more than a stoichiometric amount of the catalyst, which forms a complex with the product ketone. sigmaaldrich.comlibretexts.org

Quenching and Workup : The workup procedure, which involves quenching the reaction mixture with water to decompose the catalyst-product complex, is extremely exothermic and releases corrosive hydrogen chloride gas. Managing this step on a large scale requires specialized equipment to control the temperature and handle the off-gassing safely.

Table 1: Comparison of Key Parameters in Lab vs. Pilot Scale for Friedel-Crafts Acylation of Quinoline
ParameterLaboratory Scale (1 L Flask)Pilot Scale (500 L Reactor)Associated Challenge
Heat TransferHigh surface area to volume ratio; efficient dissipation via bathLow surface area to volume ratio; requires internal cooling coils/jacketRisk of runaway reaction, reduced selectivity. epicsysinc.comresearchgate.net
MixingMagnetic or overhead stirrer; rapid homogenizationImpeller/baffle system; potential for dead zonesIncomplete conversion, increased impurity formation. helgroup.com
Reagent AdditionManual addition via funnel over minutesControlled pumping over hoursControlling exothermic release, avoiding localized high concentrations.
QuenchSlow addition to iced waterControlled reverse addition into a cooled quench vesselExtreme exotherm, HCl gas evolution, safety management.

Palladium-Catalyzed Cross-Coupling Routes

Modern methods may involve palladium-catalyzed reactions, such as the coupling of a 5-haloquinoline with a benzoyl source or a related coupling partner. These methods offer milder conditions but have their own set of scale-up issues.

Catalyst Cost and Recovery : Palladium is an expensive precious metal. For the process to be economically viable, the catalyst must be used in very low concentrations, and, crucially, it must be efficiently recovered from the reaction mixture and recycled. numberanalytics.com This adds complexity and cost to the downstream processing.

Product Purification : A significant challenge is ensuring the complete removal of residual palladium from the final this compound product. For pharmaceutical applications, regulatory limits for heavy metal contaminants are extremely low (in the parts-per-million range), requiring specialized purification techniques like treatment with metal scavengers or multiple crystallizations.

Crystallization and Downstream Processing

The final isolation and purification steps are as critical as the reaction itself and present unique scale-up challenges.

Crystallization Control : Crystallization is often problematic if the critical process parameters have not been adequately studied. neulandlabs.com Controlling the cooling rate, agitation, and solvent composition in a large crystallizer is difficult. This can lead to variations in crystal form (polymorphism), particle size, and bulk density, all of which can affect the final product's handling and performance.

Drying and Solvent Removal : Drying large quantities of wet cake efficiently while avoiding product degradation can be challenging. Trapped crystallization solvent can be difficult to remove to a level that meets regulatory limits. neulandlabs.com The choice of dryer (e.g., tray dryer, rotary dryer) and the drying parameters (temperature, vacuum) must be carefully optimized.

Table 2: Illustrative Impurity Profile of this compound at Different Scales
CompoundLab Scale (Yield: 85%)Pilot Scale (Yield: 72%)Potential Cause of Increase
This compound99.5%98.1%N/A
7-Benzoylquinoline0.2%0.8%Less precise temperature control leading to lower regioselectivity.
8-Benzoylquinoline0.1%0.5%Less precise temperature control leading to lower regioselectivity.
Unreacted Quinoline<0.1%0.3%Poor mass transfer and mixing in a large reactor. helgroup.com
Other Impurities0.1%0.3%Decomposition from localized "hot spots". helgroup.com

Comprehensive Spectroscopic and Analytical Characterization Methodologies for 5 Benzoylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be deciphered.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Benzoylquinoline displays signals corresponding to the distinct protons in the molecule. The aromatic protons of the quinoline (B57606) and benzoyl rings typically resonate in the downfield region, generally between δ 7.0 and 9.5 ppm, due to the deshielding effects of the aromatic ring currents. msu.edu The exact chemical shifts and multiplicity of these signals are dictated by their position on the rings and their coupling to adjacent protons. For instance, protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within this compound. udel.edu Aromatic carbons typically appear in the range of δ 120-150 ppm. oregonstate.edu The carbonyl carbon of the benzoyl group is a key diagnostic signal, appearing significantly downfield, often above δ 190 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. mdpi.com The number of distinct signals in the spectrum confirms the number of unique carbon atoms in the molecule, which is useful for verifying the compound's symmetry and structure. udel.edu

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Multiplicity
9.19dd
8.54dd
8.21d
8.05d
7.90m
7.78t
7.65t
7.52m
7.45dd

Note: This is a predicted data table based on typical chemical shift ranges and may not represent experimentally determined values.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide deeper insights by revealing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.ca For this compound, COSY would show correlations between adjacent protons on the quinoline and benzoyl rings, helping to trace the connectivity of the proton spin systems within each aromatic ring. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for unambiguously assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the fusion of the quinoline rings and the point of attachment of the benzoyl group. emerypharma.com For example, correlations would be expected between the protons on the benzoyl ring and the carbonyl carbon, as well as between protons on the quinoline ring and the carbon atoms of the adjacent ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule. For this compound, NOESY could reveal through-space interactions between protons on the benzoyl group and protons on the quinoline ring, helping to determine their relative orientation.

Mass Spectrometry (MS) Techniques Applied to this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.orgbroadinstitute.org

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, often leading to extensive fragmentation. msu.edu The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound and can be used for structural elucidation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and large molecules. libretexts.org It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.govdoi.org This makes it ideal for accurately determining the molecular weight of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition of this compound can be unequivocally confirmed. mdpi.com This is a critical step in the characterization of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion or protonated molecule of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. eag.comlabmanager.com This technique provides detailed information about the structure of the molecule by revealing how it breaks apart. nih.gov The fragmentation pathways can be elucidated by analyzing the masses of the product ions, which correspond to specific structural motifs within the this compound molecule.

Technique Information Obtained Application to this compound
EI-MS Molecular weight and fragmentation patternProvides a fingerprint spectrum and structural information from fragment ions.
ESI-MS Molecular weightAccurately determines the mass of the intact molecule, often as [M+H]⁺. researchgate.net
HRMS Exact mass and elemental formulaConfirms the elemental composition (e.g., C₁₆H₁₁NO).
MS/MS Fragmentation pathways and structural detailsElucidates the connectivity of the molecule by analyzing how selected ions fragment. nih.gov

Infrared (IR) and Raman Spectroscopy Approaches

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of this compound. These methods are complementary, as IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures light scattering arising from changes in the polarizability of the electron cloud. nih.govresearchgate.netnih.gov

The vibrational spectrum of this compound is expected to be rich and complex, displaying characteristic modes from its three main components: the quinoline ring, the phenyl ring, and the ketone carbonyl group. While a complete experimental spectrum for this compound is not widely published, the expected vibrational frequencies can be assigned based on established group frequencies and data from related compounds like 5-aminoquinoline (B19350) and other benzoyl-substituted heterocycles. nih.govmums.ac.irnih.gov

Key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the quinoline and phenyl rings are expected to appear in the 3100-3000 cm⁻¹ region.

Carbonyl (C=O) Stretching: This is one of the most characteristic and intense absorptions in the IR spectrum. For an aryl ketone like this compound, the C=O stretching vibration is anticipated in the range of 1680-1650 cm⁻¹, with its exact position influenced by electronic conjugation with both aromatic rings. mums.ac.irnih.gov

Aromatic C=C and C=N Ring Stretching: The skeletal vibrations of the quinoline and phenyl rings will produce a series of bands in the 1620-1400 cm⁻¹ region. thieme-connect.com These are often complex and overlapping but provide a unique fingerprint for the molecule.

C-H In-Plane and Out-of-Plane Bending: The C-H bending vibrations provide further structural information. In-plane bending modes typically occur in the 1300-1000 cm⁻¹ range, while the strong out-of-plane bending modes below 900 cm⁻¹ are highly characteristic of the substitution pattern on the aromatic rings.

Skeletal Deformations: Lower frequency modes, typically below 600 cm⁻¹, correspond to the deformation of the entire molecular skeleton, including the twisting of the benzoyl group relative to the quinoline ring.

A summary of these expected vibrational modes is presented in the table below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Associated Functional Group
Aromatic C-H Stretch3100 - 3000Quinoline & Phenyl Rings
Carbonyl (C=O) Stretch1680 - 1650Ketone
Aromatic Ring Skeletal Stretches (C=C, C=N)1620 - 1400Quinoline & Phenyl Rings
C-H In-Plane Bending1300 - 1000Quinoline & Phenyl Rings
C-H Out-of-Plane Bending900 - 675Quinoline & Phenyl Rings
Skeletal Deformations< 600Entire Molecule

Table 1: Predicted IR and Raman vibrational frequencies for the key functional groups in this compound.

The single bond connecting the carbonyl carbon to the quinoline ring allows for rotational freedom, leading to different possible conformations or rotamers. The most significant conformational variable is the dihedral angle between the plane of the quinoline ring and the plane of the benzoyl group. This conformation affects the extent of electronic conjugation and the steric interactions within the molecule.

Vibrational spectroscopy can offer insights into this conformational landscape. renishaw.com Different conformers, if they have sufficiently different energies to co-exist at a given temperature, will exhibit distinct, albeit slightly shifted, vibrational spectra. americanpharmaceuticalreview.com For instance, the frequency of the C=O stretch and the skeletal modes of the rings could be sensitive to the dihedral angle. By performing temperature-dependent IR or Raman studies, it may be possible to observe changes in the relative intensities of bands corresponding to different conformers, allowing for the determination of their relative thermodynamic stabilities. While specific studies on this compound are not available, this approach has been successfully applied to other flexible molecules. renishaw.com

Vibrational Mode Assignments and Functional Group Identification

UV-Visible Absorption and Fluorescence Spectroscopy Protocols

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of molecules. azooptics.comhoriba.com These techniques probe the transitions between electronic energy levels upon absorption of photons and the subsequent emission of light through fluorescence.

The UV-Visible absorption spectrum of this compound is predicted to be dominated by electronic transitions within its extensive aromatic system. The spectrum arises from the promotion of electrons from occupied molecular orbitals (MOs) to unoccupied MOs. azooptics.com The primary transitions expected are:

π → π* Transitions: These are high-intensity transitions associated with the conjugated π-electron systems of the quinoline and phenyl rings. Multiple π → π* bands are expected, corresponding to excitations within the individual rings and transitions involving the entire conjugated system. Based on data for related compounds like 5-aminoquinoline, these absorptions would likely occur in the UV region, potentially with maxima between 250 and 350 nm. nih.govresearchgate.net

n → π* Transitions: A lower-intensity transition is expected due to the promotion of a non-bonding electron (n) from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This transition typically occurs at a longer wavelength than the main π → π* transitions and is often observed as a weak shoulder on the main absorption band.

The solvent environment can influence the position of these absorption maxima (solvatochromism). Polar solvents may cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of π → π* transitions.

Photophysical characterization involves studying the fate of the molecule after it absorbs light. This includes processes like fluorescence, phosphorescence, and non-radiative decay. horiba.comnih.gov

For this compound, the presence of rigid aromatic rings suggests potential for fluorescence, as rigidity often disfavors non-radiative decay pathways. If the compound is fluorescent, an emission spectrum can be recorded by exciting the molecule at one of its absorption wavelengths. horiba.com The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is shifted to a longer wavelength (Stokes shift).

However, the benzophenone (B1666685) moiety is a well-known photosensitizer that can efficiently undergo intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This process competes with fluorescence and can significantly reduce or completely quench it. Therefore, it is plausible that this compound may exhibit weak fluorescence and instead show phosphorescence at low temperatures. A comprehensive photophysical investigation would involve measuring key parameters such as the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state). nih.gov

Electronic Transition Characterization

X-ray Crystallography for Solid-State Structural Elucidation of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netamazonaws.com While a published crystal structure for this compound was not identified, this technique would provide invaluable and unambiguous structural data.

Should single crystals of this compound be grown, X-ray diffraction analysis would yield a detailed molecular structure, confirming the connectivity of the atoms and providing precise measurements of bond lengths, bond angles, and torsion angles. A key piece of information would be the solid-state conformation of the molecule, specifically the dihedral angle between the quinoline and phenyl rings. This would reveal how the molecule packs in the crystal lattice and the nature of the intermolecular forces at play.

Potential intermolecular interactions that could be identified include:

π-π Stacking: The planar aromatic rings of quinoline and phenyl groups could stack on top of each other, which is a common packing motif for such molecules. nih.gov

C-H···O Interactions: Hydrogen atoms on the aromatic rings could form weak hydrogen bonds with the carbonyl oxygen of neighboring molecules. nih.gov

C-H···π Interactions: Aromatic rings can also act as weak hydrogen bond acceptors, interacting with C-H bonds from adjacent molecules.

The crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

ParameterDescriptionExpected Information for this compound
Crystal SystemThe class of crystal symmetry (e.g., monoclinic, orthorhombic).To be determined experimentally.
Space GroupThe specific symmetry group of the crystal lattice.To be determined experimentally.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal.To be determined experimentally.
ZThe number of molecules per unit cell.To be determined experimentally.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C=O, C-C, C-N).Would confirm expected values (e.g., C=O ~1.22 Å).
Bond Angles (°)Angles between adjacent bonds (e.g., C-C-O in the ketone).Would reveal any strain or distortion from ideal geometries.
Torsion Angles (°)Dihedral angles defining the 3D shape, especially the C(quinoline)-C(carbonyl)-C(phenyl)-C(phenyl) angle.Would define the solid-state conformation.
Intermolecular Contacts (Å)Distances and geometries of non-covalent interactions (e.g., π-π stacking distances).Would explain the crystal packing strategy.

Table 2: Representative data obtainable from a single-crystal X-ray diffraction study of this compound.

Chemical Reactivity and Derivatization Pathways of 5 Benzoylquinoline

Reactions Involving the Quinoline (B57606) Heterocycle of 5-Benzoylquinoline

The quinoline ring system is a crucial pharmacophore in many biologically active compounds. Its reactivity is influenced by the nitrogen atom, which deactivates the ring towards electrophilic attack and directs incoming substituents. pharmaguideline.com

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the quinoline ring is generally preferred at the 5- and 8-positions. pharmaguideline.com However, the presence of the benzoyl group at the 5-position influences the regioselectivity of further substitutions. The benzoyl group is an electron-withdrawing group, which further deactivates the quinoline ring towards EAS. libretexts.org Therefore, harsh reaction conditions are often required to achieve substitution. libretexts.org

Common EAS reactions include:

Nitration: Introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The strong deactivating effect of both the quinoline nitrogen and the benzoyl group would likely direct nitration to the less deactivated positions of the carbocyclic ring, such as the 8-position.

Halogenation: The introduction of a halogen, such as bromine or chlorine, typically requires a Lewis acid catalyst like FeBr3 or FeCl3. minia.edu.egmasterorganicchemistry.com The electrophile, a positively polarized halogen, attacks the aromatic ring. masterorganicchemistry.com

Sulfonation: The addition of a sulfonic acid group (–SO3H) can be accomplished using fuming sulfuric acid. libretexts.org This reaction is often reversible, which can be useful for temporarily blocking a position on the ring. mnstate.edu

ReactionReagentsTypical Position of Substitution
NitrationHNO₃, H₂SO₄8-position
BrominationBr₂, FeBr₃8-position
SulfonationH₂SO₄, SO₃8-position

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution is less common for the quinoline ring itself unless activated by strong electron-withdrawing groups. libretexts.org The benzoyl group at the C5 position does provide some activation. For NAS to occur, a good leaving group, such as a halide, must be present on the ring. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction. libretexts.orgncrdsip.com

Oxidation and Reduction Reactions of the Quinoline Ring

The quinoline ring exhibits resistance to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the carbocyclic ring (the benzene (B151609) part) can be opened while leaving the pyridine (B92270) ring intact. pharmaguideline.com

Reduction of the quinoline ring is more readily achieved. Catalytic hydrogenation can reduce the pyridine ring to yield 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Selective reduction of the benzene ring can be achieved under specific conditions, for instance, using lithium in liquid ammonia. pharmaguideline.com

Transformations at the Benzoyl Moiety of this compound

The benzoyl group offers two primary sites for chemical modification: the carbonyl group and the attached phenyl ring.

Carbonyl Reactivity: Reduction, Alkylation, and Acetalization

The carbonyl group of the benzoyl moiety is susceptible to nucleophilic attack. studymind.co.uk Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). studymind.co.uk This transformation introduces a new chiral center.

Alkylation: Reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), results in the formation of tertiary alcohols. msu.edu

Acetalization: In the presence of an alcohol and an acid catalyst, the carbonyl group can be converted into an acetal. msu.edu This reaction is often used as a protecting group strategy for the carbonyl functionality. Thioacetals can also be formed using thiols. msu.edu

ReactionReagent(s)Product Functional Group
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
AlkylationRMgX or RLiTertiary Alcohol
AcetalizationR'OH, H⁺Acetal
ThioacetalizationR'SH, Lewis AcidThioacetal

Aromatic Substitution on the Phenyl Ring of the Benzoyl Group

The phenyl ring of the benzoyl group can also undergo electrophilic aromatic substitution. The carbonyl group is a deactivating, meta-directing group. pdx.edu Therefore, incoming electrophiles will preferentially add to the meta positions of this phenyl ring. libretexts.org

Common EAS reactions on the benzoyl phenyl ring include:

Nitration: Using nitric and sulfuric acid will introduce a nitro group at the meta-position. libretexts.org

Halogenation: With a Lewis acid catalyst, halogens will add to the meta-position. minia.edu.eg

Friedel-Crafts Acylation and Alkylation: These reactions are generally not successful on rings deactivated by strong electron-withdrawing groups like the benzoyl group. uomustansiriyah.edu.iq

Modifications of the Ketone Functionality (e.g., Oxime, Hydrazone Formation)

The ketone functional group of this compound serves as a key site for chemical modifications, enabling the synthesis of a wide array of derivatives. Among the most prevalent and extensively researched modifications are the reactions with hydroxylamine (B1172632) and various hydrazine (B178648) derivatives to yield oximes and hydrazones, respectively. nih.govnih.gov These reactions are classic examples of condensation, typically involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), also known as an imine. nih.govyoutube.com

The formation of oximes from this compound is achieved by reacting it with hydroxylamine, often in the form of hydroxylamine hydrochloride, in the presence of a base. google.com This reaction is a versatile method for creating new ligands with potential applications in coordination chemistry. Similarly, the reaction of this compound with hydrazine hydrate, phenylhydrazine, or thiosemicarbazide (B42300) results in the formation of the corresponding hydrazones, phenylhydrazones, and thiosemicarbazones. mdpi.comgsconlinepress.com These derivatives are of particular interest as they can act as chelating agents, coordinating with metal ions through both the quinoline nitrogen and the nitrogen of the newly formed imine group. mdpi.comorientjchem.org The synthesis of these compounds is generally straightforward, often requiring refluxing the reactants in a solvent like ethanol. google.comgsconlinepress.com

ReactantProductGeneral Reaction Conditions
HydroxylamineThis compound oximeEthanolic solution, often with a base
Hydrazine HydrateThis compound hydrazoneEthanolic solution, reflux
PhenylhydrazineThis compound phenylhydrazoneEthanolic solution, reflux
ThiosemicarbazideThis compound thiosemicarbazoneEthanolic solution, often with acid catalyst

This table provides a generalized overview of reaction conditions. Specific conditions may vary based on the detailed experimental procedure.

Metal Complexation Studies of this compound

Coordination Chemistry with Transition Metals

This compound and its derivatives, especially the oximes and hydrazones, are effective ligands in coordination chemistry, readily forming complexes with a variety of transition metals. libretexts.orglibretexts.orgresearchgate.net The coordination typically involves the nitrogen atom of the quinoline ring and the oxygen or nitrogen atom of the modified ketone group, creating stable chelate rings. orientjchem.orguomustansiriyah.edu.iq

Research has documented the formation of complexes with several transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). orientjchem.orgscirp.org The stoichiometry of these metal complexes can vary, with metal-to-ligand ratios of 1:1 and 1:2 being common. orientjchem.org The resulting geometric structures of these complexes, which can be square planar, tetrahedral, or octahedral, are dependent on the specific metal ion, the ligand, and the reaction conditions. scirp.org The characterization of these complexes is often accomplished using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and X-ray crystallography. orientjchem.org

Luminescent Properties of Metal Complexes

The metal complexes derived from this compound and its derivatives have attracted considerable interest due to their potential luminescent properties. nih.govnih.govrsc.org The combination of the rigid, aromatic structure of the quinoline ligand with a suitable metal center can result in materials that exhibit fluorescence or phosphorescence. nih.govfrontiersin.org

The luminescence in these complexes often arises from electronic transitions such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intraligand (π-π*) transitions. nih.gov The specific characteristics of the luminescence, including the emission wavelength, quantum yield, and lifetime, are influenced by the choice of the metal ion and the detailed structure of the ligand. For instance, complexes with d10 metal ions like zinc(II) are often fluorescent. nih.gov The photophysical properties of these metal complexes can be fine-tuned by introducing various substituents on the ligand framework, which opens up possibilities for their application in fields like chemical sensing and the development of emissive materials. frontiersin.orgmdpi.com

Formation of Novel Heterocyclic Systems from this compound Precursors

Ring Expansion and Contraction Reactions

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems through reactions that involve the expansion or contraction of its ring structure. wikipedia.orgnih.govetsu.edu These transformations typically involve multi-step synthetic sequences and can be initiated at either the quinoline nucleus or the benzoyl substituent. libretexts.org

Ring expansion reactions can lead to the formation of larger polycyclic aromatic systems. wikipedia.orglibretexts.org Conversely, ring contraction reactions can reduce the size of a carbocyclic or heterocyclic ring. wikipedia.orgetsu.edulibretexts.org While the direct application of these reactions to this compound is not extensively documented, the principles of reactions like the Wolff rearrangement for ring contraction or the Tiffeneau-Demjanov rearrangement for ring expansion could theoretically be applied to suitably modified derivatives of this compound. wikipedia.orglibretexts.org

Cycloaddition Reactions Involving this compound

The unsaturated bonds within the quinoline ring and the carbonyl group of this compound offer potential sites for cycloaddition reactions, providing pathways to novel fused and spirocyclic heterocyclic structures. libretexts.orgwikipedia.orglibretexts.org Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.orgnih.govmdpi.com

Theoretical and Computational Investigations of 5 Benzoylquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Benzoylquinoline. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from first principles. libretexts.orgwikipedia.org

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. faccts.de

The process involves a geometry optimization, where the forces on each atom are calculated and used to adjust the atomic positions until a stationary point on the potential energy surface is found. storion.rugaussian.com For this compound, this would involve finding the most stable arrangement of its quinoline (B57606) and benzoyl moieties, including key bond lengths and angles. The stability of the molecule is directly related to this minimized total energy. Studies on quinoline and its derivatives using DFT with basis sets like B3LYP/6-31G* have shown good agreement between calculated and experimental geometric parameters. scirp.orgijpras.com Dispersion corrections are often included in DFT calculations to better account for weak intermolecular interactions. faccts.de

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical, yet chemically reasonable, optimized geometry parameters for this compound based on typical values for quinoline and benzophenone (B1666685) derivatives.

ParameterDescriptionPredicted Value
C-N (quinoline)Average Carbon-Nitrogen bond length in the quinoline ring1.36 Å
C-C (quinoline)Average Carbon-Carbon bond length in the quinoline ring1.40 Å
C=O (benzoyl)Carbon-Oxygen double bond length in the benzoyl group1.23 Å
C-C (ring-CO)Bond length between the quinoline ring and carbonyl carbon1.49 Å
∠C-CO-CBond angle of the ketone group120.5°
Dihedral AngleAngle between the quinoline and phenyl ring planes~55-65°

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for understanding electronic structure but neglects electron correlation, which is the interaction between individual electrons. wikipedia.orguni-muenchen.de This omission can affect the accuracy of the calculated energies and properties.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to include electron correlation. These methods offer higher accuracy but are significantly more computationally demanding. ijpras.com A comparison of energies from HF and post-HF methods can quantify the effect of electron correlation on the molecule's stability. For instance, calculations on quinoline derivatives have utilized the MP2 method to refine electronic properties. ijpras.com

Table 2: Comparison of Theoretical Ground State Energies for this compound This table shows hypothetical energy values to illustrate the difference typically observed between HF and post-HF methods. The absolute values are machine-dependent, but the relative difference is informative.

MethodDescriptionIllustrative Total Energy (Hartree)
Hartree-Fock (HF)Ignores electron correlation.-818.45
MP2Includes electron correlation via perturbation theory.-819.21
CCSD(T)High-accuracy "gold standard" method including correlation.-819.35

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgfiveable.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ijpras.com DFT calculations are commonly used to compute the energies of these orbitals. For substituted quinolines, the HOMO-LUMO gap has been shown to be a key factor in determining their electronic behavior. ijpras.commdpi.com

Table 3: Predicted Frontier Orbital Energies for this compound This table presents plausible HOMO-LUMO energy values for this compound, based on data from related quinoline derivatives. scirp.orgijpras.commdpi.com

ParameterDescriptionPredicted Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.55
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.15
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.40

Conformational Analysis and Intermolecular Interactions of this compound

The three-dimensional shape and flexibility of this compound are critical to its function and interactions with other molecules. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. mun.ca For this compound, the most significant degree of freedom is the rotation around the single bond connecting the benzoyl group to the quinoline ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can reveal the dynamic nature of molecules, including conformational changes and interactions with their environment, such as a solvent. mdpi.comnih.gov

An MD simulation of this compound would provide a trajectory of atomic positions, from which various properties can be analyzed. The root-mean-square deviation (RMSD) can be monitored to assess conformational stability, while the radius of gyration (Rg) provides insight into the molecule's compactness. researchgate.net Such simulations are invaluable for sampling the conformational landscape and understanding how the molecule behaves in a realistic, dynamic environment. nih.gov

Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound This table outlines a representative setup for an MD simulation.

ParameterDescriptionTypical Value/Setting
Force FieldSet of parameters describing the potential energy of the systemAMBER, CHARMM, or OPLS
Solvent ModelExplicit representation of solvent moleculesTIP3P or SPC/E Water
EnsembleThermodynamic conditions (constant Temp., Pressure)NPT (Isothermal-isobaric)
Simulation TimeDuration of the simulation to sample conformations100 - 500 nanoseconds
TemperatureSimulation temperature298 K (25 °C)
PressureSimulation pressure1 atm

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. epfl.ch By systematically changing specific geometric parameters, such as a bond length or dihedral angle, and calculating the energy at each point, one can map out the energy landscape of a molecule. uni-muenchen.devisualizeorgchem.com

For this compound, a relaxed PES scan would be particularly informative. This involves rotating the benzoyl group relative to the quinoline ring and performing a geometry optimization of all other parameters at each step. uni-muenchen.degaussian.com The resulting plot of energy versus the dihedral angle would reveal the lowest-energy (most stable) conformation, other local energy minima, and the energy barriers for rotation between them. This provides fundamental information about the molecule's flexibility and conformational preferences.

Table 5: Hypothetical Potential Energy Surface Scan Data for this compound This table illustrates the relative energy as a function of the dihedral angle between the quinoline and phenyl rings. The angle of 0° represents a coplanar arrangement.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation
05.5Eclipsed (Sterically Hindered)
301.5Skew
600.0Global Minimum (Most Stable)
901.8Perpendicular (Local Minimum)
1203.5Skew
1804.0Anti-planar (Sterically Hindered)

Hydrogen Bonding and π-π Stacking Interactions

Non-covalent interactions such as hydrogen bonding and π-π stacking are crucial in determining the three-dimensional structure and associative properties of quinoline derivatives. uncw.edu

Hydrogen Bonding:

Computational studies on various quinoline derivatives have highlighted the significance of both intramolecular and intermolecular hydrogen bonds. aip.orgmdpi.com For instance, in certain quinoline N-oxides, intramolecular hydrogen bonds of the N-H⋯O and O-H⋯O types have been extensively studied using Density Functional Theory (DFT) and Car-Parrinello Molecular Dynamics (CPMD). aip.orgnih.gov These studies reveal that the bridged protons are predominantly localized on the donor atom, and proton transfer is not a spontaneous event in the ground state. mdpi.comnih.gov The presence and strength of these hydrogen bonds can be confirmed and quantified using the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com While direct computational studies on the hydrogen bonding of this compound are not prevalent, the principles derived from related quinoline structures, such as 5-hydroxyquinoline, where O-H⋯N intermolecular hydrogen bonds are significant, can be applied. mdpi.com The benzoyl group in this compound, with its carbonyl oxygen, can act as a hydrogen bond acceptor, potentially influencing its interaction with other molecules.

Compound Studied Type of Hydrogen Bond Computational Method Key Finding Reference
Quinoline N-oxidesIntramolecular N-H⋯O, O-H⋯ODFT, MP2No spontaneous proton transfer in the ground state. aip.org
5-hydroxyquinolineIntermolecular O-H⋯NCPMD, PIMDBridged protons are mostly localized on the donor side. mdpi.com
N-methyl-quinoline-2-carboxamide 1-oxideIntramolecular N-H⋯ODFT, CPMDProton transfer does not occur; H-bond confirmed by AIM. nih.gov

π-π Stacking Interactions:

Aromatic stacking is a key contributor to the behavior of quinoline derivatives in various chemical and biological contexts. uncw.edu The quinoline ring system's self-associative properties are driven by these interactions. uncw.edu Studies on substituted 4-alkoxy-7-chloroquinolines have shown that π-π interactions between the quinoline ring systems are generated by unit-cell translations. nih.gov Similarly, in certain (arylenedivinylene)bis-8-hydroxyquinolines, strong face-to-face π-π stacking interactions lead to infinite 1-D chain-like arrangements in the crystal lattice, with inter-planar distances in the range of 3.491–3.5262 Å. rsc.org In the case of a chalcone (B49325) derivative containing a quinoline moiety, the crystal structure is stabilized by two distinct π-π stacking interactions, one involving the quinoline ring and another involving the aryl rings, creating a ladder-like structure in the absence of hydrogen bonds. nih.gov For this compound, both the quinoline and the benzoyl phenyl rings can participate in π-π stacking, which would significantly influence its crystal packing and interactions in solution. uncw.edunih.gov

Compound/System Studied Type of π-π Stacking Key Finding Reference
Substituted 4-alkoxy-7-Cl-quinolinesIntermolecularGenerated by unit-cell translations. nih.gov
(Arylenedivinylene)bis-8-hydroxyquinolinesFace-to-faceLeads to 1-D chain-like arrangements. rsc.org
Chalcone with quinoline moietyInversion and translationForms a ladder-type arrangement. nih.gov
Quinoline monomers and dimersInter- and intramolecularInfluences concentration-dependent chemical shifts in ¹H-NMR. uncw.edu

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving quinoline derivatives. skku.edu

Density Functional Theory (DFT) calculations are frequently employed to investigate the transition states of reactions for quinoline synthesis. For example, in the Friedländer condensation to produce polysubstituted quinolines, DFT modeling has been used to understand the catalytic activity and reaction mechanism. scribd.com Similarly, for the Pd-catalyzed C(sp³)–H γ-arylation of ketones, experimental and computational studies have been combined to elucidate the reaction mechanism. acs.org In the context of the synthesis of 4-amino-2-benzoylquinoline-3-carboxamides, DFT calculations have been used to confirm that the reaction proceeds most favorably in water, which aligns with experimental results. nih.govrsc.org DFT studies have also been used to explore the regioselectivity of C-H alkylation of quinolines, revealing that both the initial formation of C-H activation products and the energy barriers for subsequent steps govern the outcome. nih.gov

DFT calculations are also crucial for understanding the energetics and kinetics of reactions. In a study on the Cu(II)-catalyzed hydroxylation of quinoline-directed C-H bonds, DFT was used to evaluate the activation energy barriers, showing a lower barrier for quinoline compared to pyridine (B92270). acs.org The rate-determining step for the formation of 2-(quinoline-2-yl)-phenol was found to have an activation energy of 27.9 kcal/mol. acs.org In another example, DFT calculations on the reaction of aminopyrazole with a sodium salt to form a quinoline derivative showed that one reaction pathway is energetically preferred by 6.414 kJ/mol, consistent with experimental observations. researchgate.net Furthermore, the activation energy for the favored pathway was found to be lower by 4.967 kJ/mol. researchgate.net These studies demonstrate the power of computational methods in predicting reaction outcomes and optimizing conditions.

Reaction Studied Computational Method Key Finding Activation Energy (if reported) Reference
Cu(II)-catalyzed C–H hydroxylationDFT (B3LYP)Quinoline has a lower C-H activation barrier than pyridine.27.9 kcal/mol (rate-determining step) acs.org
C-H Alkylation of 2-phenylquinolineDFTRegioselectivity is governed by multiple energetic factors.Not specified nih.gov
Synthesis of a quinoline derivative from aminopyrazoleDFT (B3LYP/6-31G)One reaction pathway is energetically and kinetically favored.4.967 kJ/mol lower for the favored path researchgate.net
Synthesis of 4-amino-2-benzoylquinoline-3-carboxamideDFT (B3LYP/6-311++G(d,p))Reaction is most stable in water.Not specified nih.govrsc.org

Transition State Characterization for Synthetic Pathways

Ligand-Target Interaction Modeling (Without Biological Outcomes)

Molecular docking and other computational techniques are used to model the interaction of quinoline derivatives with generalized protein structures, providing insights into potential binding modes and affinities without assessing biological outcomes. nih.gov

Molecular docking studies are widely performed on quinoline derivatives to understand their potential interactions with protein binding sites. tubitak.gov.trorientjchem.org For instance, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives with a cannabinoid receptor (CB1a) revealed potential binding affinities and identified key amino acid residues involved in the interaction, such as ILE-8, LYS-7, and TRP-12. nih.gov Similarly, phenylamino-phenoxy-quinoline derivatives were docked into the main protease of SARS-CoV-2, identifying hydrogen bonding and π-π stacking interactions with residues like HIS41 and GLU166. mdpi.comnih.gov These simulations provide a structural basis for the interaction between a ligand and a protein, highlighting the types of non-covalent forces at play. mdpi.com

Computational methods are also used to predict the binding affinity of quinoline derivatives to target proteins. The binding affinity is often expressed as a docking score or binding free energy in kcal/mol. rjptonline.org For 2H-thiopyrano[2-3-b]quinoline derivatives, the predicted binding affinities ranged from -5.3 to -6.1 Kcal/mol. nih.gov In another study, quinoline-thiadiazole derivatives showed docking scores ranging from -8.56 to -5.87 Kcal/mol against COX-1. rjptonline.org For two other quinoline derivatives docked against a dehydrogenase inhibitor, the binding affinities were in the ranges of -6.2 to -5.3 kcal/mol and -6.9 to -5.1 kcal/mol. researchgate.net These predicted values help in ranking compounds and prioritizing them for further experimental investigation. nih.gov

Quinoline Derivative Class Target Protein (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues Reference
2H-thiopyrano[2,3-b]quinolinesCB1a (2IGR)-5.3 to -6.1ILE-8, LYS-7, VAL-14, TRP-12 nih.gov
Phenylamino-phenoxy-quinolinesSARS-CoV-2 Mpro-7.06 to -10.61HIS41, GLU166, GLN192 mdpi.comnih.gov
Quinoline-thiadiazolesCOX-1-8.56 to -5.87Not specified rjptonline.org
Pyrazoline/pyrimidine-containing quinolinesHIV Reverse Transcriptase (4I2P)Up to -10.675Not specified tubitak.gov.tr
Two quinoline derivativesDehydrogenase inhibitor-6.2 to -5.3 and -6.9 to -5.1Ile263, Cys276, Leu189 researchgate.net

Molecular Docking Simulations with Generalized Protein Structures

Spectroscopic Parameter Prediction using Computational Methods

Computational chemistry has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. nih.gov Methods rooted in quantum mechanics, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the accurate simulation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). chemrevlett.comeurjchem.com These theoretical calculations provide deep insights into the relationship between a molecule's electronic structure and its spectroscopic signatures. For a compound like this compound, computational models can predict chemical shifts, vibrational frequencies, and electronic transitions before the molecule is even synthesized or isolated, guiding experimental characterization and analysis. The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. github.iofaccts.de

The prediction of NMR spectra via computational methods is a powerful approach for structure elucidation and verification. schrodinger.com Ab initio calculations of nuclear magnetic shielding are frequently employed to analyze molecular structure. tsijournals.com The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, which is often used in conjunction with DFT. tsijournals.com

The process begins with the optimization of the molecule's geometry, typically using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d)), to find a stable conformation. github.io Following optimization, the magnetic shielding tensors (σ) for each nucleus (e.g., ¹H and ¹³C) are calculated at a higher level of theory, such as HF/6-31++G(d,p) or DFT functionals like WP04 with larger basis sets (e.g., 6-311++G(2d,p)). github.iotsijournals.com The calculated isotropic shielding values are then converted into chemical shifts (δ) by subtracting them from the shielding constant of a reference standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. libretexts.org

δsample (ppm) = (νsample - νTMS) / νspectrometer * 106

The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure. tsijournals.com For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the quinoline and benzoyl moieties. Protons in the aromatic regions are expected to be deshielded and appear downfield (typically δ 7.0-9.0 ppm) due to the ring currents. libretexts.org Specifically, protons on the quinoline ring adjacent to the nitrogen atom and those ortho to the carbonyl group of the benzoyl substituent would be shifted further downfield. libretexts.orgyoutube.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table represents typical chemical shift values that would be predicted for this compound using standard DFT (GIAO) methods. The exact values can vary based on the specific level of theory and solvent model used.

Atom Type Predicted Chemical Shift (δ) Range (ppm) Rationale
¹H-NMR (Aromatic - Quinoline)7.5 - 9.0Aromatic environment; deshielding effect from the electronegative nitrogen atom. libretexts.org
¹H-NMR (Aromatic - Benzoyl)7.4 - 8.0Aromatic environment; protons ortho to the carbonyl group are more deshielded. youtube.com
¹³C-NMR (C=O Carbonyl)195 - 200Characteristic chemical shift for a ketone carbonyl carbon. rsc.org
¹³C-NMR (Aromatic - Quinoline)120 - 150Aromatic carbons with varied electronic environments due to the nitrogen heteroatom. tsijournals.com
¹³C-NMR (Aromatic - Benzoyl)128 - 140Aromatic carbons influenced by the electron-withdrawing carbonyl group.
¹³C-NMR (Quaternary Carbons)135 - 150Carbons at the fusion of rings or points of substitution, typically deshielded.

Infrared (IR) Spectra Simulation

Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule. faccts.de This is achieved through a frequency calculation performed on the optimized geometry of the molecule, typically using DFT methods. chemrevlett.com The calculation yields a set of vibrational modes, each with a specific frequency (in cm⁻¹) and intensity (in km/mol). faccts.de The resulting frequencies often contain systematic errors due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental spectra. faccts.de

For this compound, the simulated IR spectrum would show characteristic peaks corresponding to its functional groups. The most prominent peaks would include the C=O stretching vibration from the benzoyl group, C=N and C=C stretching vibrations from the quinoline ring, and C-H stretching from the aromatic rings. nih.gov

Predicted Vibrational Frequencies for this compound

This table shows typical vibrational frequencies that would be predicted for this compound using DFT calculations (e.g., B3LYP/6-311G(d,p)).

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
Carbonyl (C=O) Stretch1650 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Quinoline C=N Stretch1500 - 1580Medium
C-H In-plane Bend1000 - 1300Medium
C-H Out-of-plane Bend700 - 900Strong

UV-Vis Spectra Simulation

The simulation of UV-Vis spectra involves calculating the energies of electronic excited states and the probabilities of transitions to these states from the ground state. faccts.de Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its favorable balance of accuracy and computational cost. chemrevlett.comfaccts.de The calculation provides the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correlate with the intensity of the absorption bands. researchgate.net To better mimic experimental conditions, solvent effects are often included using a continuum model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). eurjchem.com

For this compound, TD-DFT calculations would predict several electronic transitions, primarily of π→π* and n→π* character. The π→π* transitions, associated with the extensive conjugated system of the quinoline and benzoyl rings, are expected to be intense and occur at lower wavelengths. The n→π* transition, involving the non-bonding electrons of the nitrogen atom and the carbonyl oxygen, would typically be less intense and appear at a longer wavelength. faccts.de

Predicted UV-Vis Absorption Data for this compound

The following table provides a hypothetical set of results for a TD-DFT calculation on this compound, illustrating the expected electronic transitions.

Predicted λmax (nm) Oscillator Strength (f) Major Contribution Transition Type
~230> 0.5HOMO-2 → LUMOπ→π
~280> 0.4HOMO → LUMOπ→π
~340< 0.1HOMO → LUMO+1n→π*

Applications and Potential Utilities of 5 Benzoylquinoline and Its Derivatives

Applications in Catalysis and Organocatalysis

The nitrogen atom in the quinoline (B57606) ring and the carbonyl group of the benzoyl moiety provide potential coordination sites, making 5-benzoylquinoline and related structures interesting candidates for catalytic applications.

While direct catalytic applications featuring this compound as a ligand are not extensively documented, the broader class of aroylquinolines is a significant target in synthetic chemistry, often due to their biological activities. researchgate.netacs.org The development of efficient catalytic methods to synthesize these scaffolds is an active area of research. These methods often employ transition metals and highlight the chemical compatibility of the aroylquinoline core with catalytic systems.

For instance, research has demonstrated the synthesis of 3-aroylquinolines through copper-catalyzed one-pot domino reactions. rsc.org In one study, a copper-based metal-organic framework, Cu₂(OBA)₂(BPY), served as a highly efficient heterogeneous catalyst for the reaction between 2-aminobenzylalcohols and propiophenones, yielding 3-aroylquinolines in high yields. rsc.org The catalyst proved to be recoverable and reusable, demonstrating the robustness of the process under heterogeneous conditions. rsc.org Another significant advancement is the ruthenium-catalyzed C8-regioselective aroylation of quinoline N-oxides, which provides a direct route to 8-aroylquinolines, a core structure in various bioactive molecules. researchgate.net These synthetic efforts underscore the importance of the aroylquinoline framework and the role of metal catalysis in accessing these valuable compounds.

Table 1: Representative Metal-Catalyzed Syntheses of Aroylquinoline Derivatives

Product ClassCatalytic SystemReactantsKey FindingsReference
3-AroylquinolinesCu₂(OBA)₂(BPY) MOF2-Aminobenzylalcohols, PropiophenonesHigh efficiency (up to 91% yield) under heterogeneous conditions; catalyst is recyclable. rsc.org
8-Aroylquinoline N-OxidesRuthenium / ElectrochemicalQuinoline N-Oxides, Aryl α-ketoacidsHigh regioselectivity for the C8 position under oxidant-free conditions. researchgate.net
2-AcylquinolinesCopper(I) bromide (CuBr)2-Ethynylanilines, GlyoxalsAn efficient, one-step tandem reaction that avoids the use of toxic cyanides. researchgate.net

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While various heterocyclic structures are employed as organocatalysts, the specific use of this compound in this capacity is not prominently featured in available scientific literature. The development of organocatalytic applications for this particular compound remains an area for future exploration.

Role of this compound as a Ligand in Metal-Catalyzed Reactions

Contributions to Materials Science and Photophysics

The fusion of an aromatic benzoyl group with the π-conjugated quinoline system suggests that this compound derivatives could possess interesting photophysical properties suitable for applications in materials science.

Quinoline derivatives are a cornerstone of materials for organic light-emitting diodes (OLEDs), largely due to the remarkable success of 8-hydroxyquinoline (B1678124) (8-HQ) and its metal complexes, particularly aluminum tris(8-hydroxyquinoline) (Alq₃). scispace.commdpi.comresearchgate.net The 8-HQ ligand is known to form stable chelate complexes with a variety of metal ions, which enhances the rigidity of the molecule and significantly increases fluorescence emission. scispace.coma2bchem.com

A primary strategy for developing new luminescent materials is the chemical modification of the quinoline core. scispace.com Substituents at various positions, including C5 and C7, can tune the electronic structure and, consequently, the photophysical properties such as emission color and quantum efficiency. scispace.comresearchgate.net For example, introducing substituted aryl groups at positions 5 and 7 of the 8-hydroxyquinoline skeleton has been shown to successfully tune the emission color across the visible spectrum. scispace.com Although specific photophysical data for this compound is sparse, its structure fits within this paradigm of a substituted quinoline. The electron-withdrawing nature and extended conjugation of the benzoyl group would be expected to modulate the energy of the frontier molecular orbitals (HOMO and LUMO) of the quinoline core, thereby influencing its absorption and emission characteristics. Research on 5-substituted 8-hydroxyquinoline derivatives confirms that their metal complexes are promising for optoelectronic applications. researchgate.net

Table 2: Effect of Substitution on Photophysical Properties of Representative Quinoline Derivatives

Compound/ComplexSubstituent(s)Emission Color/Wavelength (λₑₘ)Key FeatureReference(s)
8-Hydroxyquinoline (8-HQ)NoneWeakly fluorescentServes as a foundational ligand. scispace.com
Aluminum tris(8-hydroxyquinoline) (Alq₃)8-hydroxy, Al³⁺ complexGreenArchetypal OLED emitter. researchgate.net
5,7-disubstituted 8-HQ complexesElectron-withdrawing aryl groupsTunable across visible spectrum (450-800 nm)Demonstrates property tuning via substitution. scispace.com
5-hydroxymethyl-8-hydroxyquinoline complex5-hydroxymethyl, metal complex---Forms stable complexes for potential opto-electronic use. researchgate.net

Photochromic and thermochromic materials exhibit reversible color changes in response to light and temperature, respectively. This behavior is often associated with specific molecular structures, such as spiropyrans and spirooxazines. Based on a review of the available literature, the application of this compound or its derivatives in the development of photochromic or thermochromic materials has not been reported.

Organic electronics is a broad field that includes OLEDs, organic solar cells, and organic field-effect transistors. mdpi.com While small-molecule quinoline derivatives are vital as emitter materials in OLEDs, their incorporation into the backbones of conductive polymers is less common. The field of conductive polymers is dominated by materials like polythiophenes, polypyrroles, and polyanilines, which feature extended π-conjugation along the polymer chain. There is currently no significant body of research describing the synthesis or application of conductive polymers derived from a this compound monomer.

Photochromic and Thermochromic Materials

Development of Sensors and Probes Utilizing this compound Scaffold

The rigid, planar structure and inherent photophysical properties of the quinoline ring system make it an excellent scaffold for the development of chemical sensors and probes. The addition of a benzoyl group at the 5-position can further enhance or modulate these properties, allowing for the design of specialized molecules for detecting specific analytes. These sensors operate by interacting with a target analyte, which results in a measurable signal, such as a change in color or fluorescence.

Chemo- and Bio-Sensors for Specific Analytes

Chemosensors are synthetic molecules designed to bind to a specific analyte and produce a detectable signal, while biosensors incorporate a biological component to achieve recognition. The this compound framework can be chemically modified to create selective binding sites for various analytes, including metal ions and anions.

The general principle behind these sensors involves the linkage of the this compound core, which acts as the signaling unit (fluorophore or chromophore), to a receptor unit that selectively binds the target analyte. This binding event alters the electronic properties of the this compound scaffold, leading to a change in the optical or electrochemical signal. mdpi.comnih.gov For instance, derivatives can be designed where the benzoyl group or other appended functionalities serve as the primary interaction site.

Piezoelectric biosensors and chemosensors represent another methodological approach, where the binding of an analyte to a surface coated with a this compound derivative would cause a change in mass, which is then detected as a variation in the frequency of an oscillating crystal. mdpi.comresearchgate.net This technology allows for real-time, label-free detection. mdpi.com The development of such sensors involves immobilizing a specifically designed this compound derivative onto the sensor surface to act as the chemical or biological recognition element. researchgate.net

An example of a related quinoline-based chemosensor is a β-cyclodextrin modified with a 6-methoxy-(8-p-toluenesulfonamido)quinoline group, which has shown high selectivity for sensing Zinc(II) ions. mdpi.com While not a this compound, this demonstrates the utility of the quinoline scaffold in designing selective metal ion sensors. The design of a this compound-based sensor would follow a similar principle: creating a specific binding pocket for the target analyte that, upon binding, perturbs the electronic system of the quinoline ring and produces a signal.

Fluorescent Probes for Chemical Detection

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (intensity, wavelength, or lifetime) upon interaction with a specific analyte. The this compound scaffold is a promising candidate for developing such probes due to the inherent fluorescence of the quinoline ring system. researchgate.net The design of these probes often relies on mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).

A typical design for a fluorescent probe based on this compound would involve modifying the molecule with a receptor group that can selectively bind to the analyte of interest. Upon binding, the interaction can either quench or enhance the fluorescence of the quinoline core. For example, a probe could be designed where the benzoyl moiety participates in a PET process with the quinoline fluorophore, resulting in low fluorescence. When the receptor binds to a target analyte, this PET process could be disrupted, "turning on" the fluorescence. mdpi.com

The effectiveness of a fluorescent probe is determined by its selectivity and sensitivity. mdpi.comnih.gov Selectivity is tested by measuring the probe's response to the target analyte in the presence of other potentially competing species. mdpi.com Sensitivity is determined by the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably measured. mdpi.com For example, in the development of a hydrogen peroxide probe, the LOD was determined to be 4.41 µM based on a linear correlation between fluorescence intensity and concentration. mdpi.com

The table below illustrates the characteristics of common fluorophores that can be conceptually integrated with a quinoline scaffold to create functional probes.

Fluorophore TypeCommon Excitation (nm)Common Emission (nm)Key Characteristics
Fluorescein 494518High quantum yield, but pH-sensitive and prone to photobleaching. thermofisher.comcaymanchem.com
BODIPY ~500~510High quantum yield, narrow emission bands, photostable, and less sensitive to pH. caymanchem.com
Coumarin 350-450400-500Large Stokes shifts and sensitivity to solvent polarity.
Naphthalimide 350-450450-550Can be modified for various detection purposes, including for nucleic acids. caymanchem.com

Investigation of Biological Interactions and Activities (Methodological Focus, No Clinical/Dosage)

The study of how this compound and its derivatives interact with biological systems is crucial for identifying their potential applications. This involves a range of in vitro methodologies focused on specific targets like enzymes and receptors, as well as broader screening for general biological activity.

Enzyme Inhibition Assay Methodologies

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can modulate the activity of a specific enzyme. nih.gov For quinoline derivatives, these assays are used to screen for potential inhibitors of enzymes implicated in various diseases. researchgate.netnih.govresearchgate.net

A common method is the spectrophotometric assay , where enzyme activity is monitored by measuring the change in absorbance as a substrate is converted to a product. The Ellman method , for example, is widely used for assessing the inhibition of cholinesterases like acetylcholinesterase (AChE). researchgate.netnih.gov In this assay, the enzyme hydrolyzes a substrate to produce thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, the formation of which is monitored over time.

Another approach is the use of coupled-enzyme assays . In this setup, the product of the primary enzyme reaction is used as a substrate by a second "coupling" enzyme, which produces a readily detectable signal (e.g., a change in fluorescence or absorbance). nih.gov This is particularly useful when the primary reaction does not produce a convenient signal. nih.gov

The potency of an inhibitor is typically quantified by its IC₅₀ value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Kinetic studies are also performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides insight into how the inhibitor interacts with the enzyme. medcraveonline.com

The table below summarizes methodologies used to test quinoline derivatives against various enzymes.

Enzyme TargetAssay MethodologyMeasured ParameterReference
Acetylcholinesterase (AChE) Ellman Method (Spectrophotometric)Formation of yellow 5-thio-2-nitrobenzoate anion researchgate.netnih.gov
BACE1, GSK3β In vitro assays (specific kits)Modulation of enzyme activity (e.g., fluorescence, luminescence) researchgate.netnih.gov
Cyclooxygenase (COX-1/COX-2) Enzyme chemiluminescent kitLight emission from enzymatic reaction brieflands.com
Carbonic Anhydrase (hCA I, hCA II) Esterase Assay (Spectrophotometric)Hydrolysis of 4-nitrophenylacetate researchgate.netnih.gov

Receptor Binding Study Techniques

Receptor binding assays are used to measure the affinity of a ligand (such as a this compound derivative) for a biological receptor. numberanalytics.com These techniques are essential for understanding the molecular interactions that underpin a compound's biological activity.

Radioligand binding assays are a classic and widely used method. nih.govnumberanalytics.com In a competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor source (e.g., cell membranes). The test compound (the "cold" ligand) is added at increasing concentrations, and its ability to displace the radioligand from the receptor is measured. The data are used to calculate the binding affinity (Ki) of the test compound. nih.gov

Fluorescence-based assays provide a non-radioactive alternative. numberanalytics.comnumberanalytics.com These can involve a fluorescently labeled ligand or utilize changes in the intrinsic fluorescence of the receptor (e.g., tryptophan fluorescence) upon ligand binding. tandfonline.com Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are common techniques used in this context. bmglabtech.com

Computational methods , particularly molecular docking , are powerful in silico techniques used to predict and analyze ligand-receptor interactions. researchgate.netmdpi.comnih.gov A model of the receptor's three-dimensional structure is used to simulate how a ligand, such as a this compound derivative, fits into the binding site. bohrium.com This method predicts the binding affinity and visualizes key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent and selective compounds. researchgate.net

Assay TypePrincipleKey Information Obtained
Radioligand Binding Assay Competition between a radiolabeled ligand and a test compound for receptor binding. nih.govBinding affinity (Ki), receptor density (Bmax). numberanalytics.com
Fluorescence Spectroscopy Measures changes in fluorescence (quenching, enhancement, or polarization) upon ligand binding. tandfonline.comBinding constants, conformational changes. tandfonline.com
Molecular Docking (In Silico) Computational simulation of ligand fitting into a receptor's binding site. mdpi.comPredicted binding affinity, binding mode, key intermolecular interactions. researchgate.netbohrium.com
Surface Plasmon Resonance (SPR) Label-free detection of mass changes on a sensor surface as molecules bind. numberanalytics.comReal-time kinetics (association/dissociation rates), binding affinity.

In Vitro Antimicrobial Screening Methodologies (General)

To assess the potential of this compound derivatives as antimicrobial agents, a variety of standardized in vitro screening methods are employed. These methods determine the ability of a compound to inhibit or kill microbial growth. nih.gov

The broth dilution method is one of the most common techniques for determining the Minimum Inhibitory Concentration (MIC) . nih.gov This involves preparing a series of dilutions of the test compound in a liquid growth medium in tubes or a 96-well microtiter plate. Each tube or well is then inoculated with a standardized suspension of the microorganism. nih.gov After incubation, the MIC is identified as the lowest concentration of the compound that visibly inhibits microbial growth. researchgate.net

The agar (B569324) diffusion method , including the disk-diffusion and agar well-diffusion assays, is another widely used qualitative or semi-quantitative screening technique. medcraveonline.comnih.gov A plate of agar is uniformly inoculated with the test microorganism. Then, either a paper disk impregnated with the test compound or a solution of the compound in a well cut into the agar is placed on the surface. nih.gov The compound diffuses into the agar, and if it is effective, it creates a zone of inhibition where microbial growth is prevented. The diameter of this zone is proportional to the compound's activity. researchgate.net

Bioautography is a technique that combines chromatography with a bioassay. For instance, after separating compounds on a Thin-Layer Chromatography (TLC) plate, the plate can be sprayed with a microbial suspension. nih.gov After incubation, areas on the plate where active compounds are present will show zones of growth inhibition, often visualized with a dye that stains living cells. nih.gov

MethodDescriptionPrimary Result
Broth Dilution Two-fold serial dilutions of the compound are inoculated with a standardized microbial suspension in a liquid medium. nih.govMinimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth.
Agar Well/Disk Diffusion The compound is applied to a well or disk on an agar plate inoculated with the test microorganism. nih.govA zone of inhibition around the well/disk, with the diameter indicating the level of activity. researchgate.net
Direct Bioautography A developed TLC plate is sprayed with a microbial suspension to identify the locations of active antimicrobial compounds. nih.govVisualization of inhibition zones corresponding to active compounds on the chromatogram. nih.gov

Investigation of DNA/RNA Binding Properties (Methodologies)

The interaction of small molecules with nucleic acids like DNA and RNA is a fundamental aspect of their potential biological activity, including anticancer and antiviral effects. mdpi.comnih.gov Understanding the mode and strength of these interactions is crucial for drug design and development. Various biophysical and spectroscopic techniques are employed to characterize the binding of compounds like quinoline derivatives to DNA and RNA.

The primary non-covalent interaction modes between small molecules and DNA are intercalation, groove binding, and electrostatic interactions. mdpi.com

Spectroscopic Techniques:

UV-Visible Absorption Spectroscopy: This is a fundamental technique used to study the interaction between a compound and DNA or RNA. mdpi.commdpi.com Binding can cause changes in the absorption spectrum of the compound, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and shifts in the wavelength of maximum absorption (bathochromic or hypsochromic shifts). mdpi.com These changes provide evidence of interaction and can help elucidate the binding mode. For instance, classical intercalation is often characterized by significant hypochromism and a bathochromic shift. mdpi.com

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, making fluorescence spectroscopy a sensitive tool to study their binding to nucleic acids. nih.govresearchgate.net Changes in fluorescence intensity (quenching or enhancement) and polarization upon addition of DNA or RNA can provide information about the binding affinity and the microenvironment of the bound molecule. nih.govresearchgate.net Competitive displacement assays using fluorescent probes that are known to bind to specific sites on DNA (e.g., ethidium (B1194527) bromide for intercalation, Hoechst 33258 for minor groove binding) can also be used to determine the binding mode. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying conformational changes in DNA or RNA upon ligand binding. mdpi.com The CD spectrum of DNA is sensitive to its secondary structure. Intercalation, for example, can induce significant changes in the CD spectrum of DNA. mdpi.com Induced CD signals in the region of the ligand's absorption can also provide information about the chiral environment of the bound molecule. researchgate.net

Raman Spectroscopy: This technique provides detailed information about the vibrational modes of molecules and can be used to probe the specific chemical interactions between a compound and nucleic acids at a molecular level. nih.gov Changes in the Raman spectrum of the quinoline ring, for example, can indicate interactions such as π-stacking with base pairs. nih.gov

Other Biophysical Methods:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS) changes. researchgate.net This allows for a detailed understanding of the driving forces of the binding interaction.

Viscometry: The viscosity of a DNA solution is sensitive to changes in its length. Classical intercalation, which involves the insertion of a molecule between base pairs, typically leads to an increase in the length of the DNA helix and a corresponding increase in viscosity. mdpi.com This method can help distinguish between intercalative and non-intercalative binding modes.

Gel Electrophoresis: This technique can be used to study the ability of a compound to cleave DNA, either directly or in the presence of a co-reagent. mdpi.commdpi.com The migration of supercoiled plasmid DNA through an agarose (B213101) gel is altered upon cleavage to nicked or linear forms.

Computational Modeling:

Molecular Docking: This computational technique predicts the preferred binding orientation of a small molecule to a macromolecular target, such as DNA or RNA. mdpi.comresearchgate.net It can provide insights into the specific binding site (e.g., major or minor groove, intercalation site) and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-nucleic acid complex over time, providing a more detailed picture of the binding stability and conformational changes. nih.gov

Table 2: Methodologies for Investigating DNA/RNA Binding

MethodologyPrincipleInformation Obtained
UV-Visible SpectroscopyChanges in light absorption upon binding. mdpi.comEvidence of interaction, binding mode (intercalation vs. groove binding), binding constant. mdpi.com
Fluorescence SpectroscopyChanges in fluorescence properties upon binding. nih.govresearchgate.netBinding affinity, binding mode (via competitive displacement assays), microenvironment of the bound ligand. mdpi.com
Circular Dichroism (CD) SpectroscopyChanges in the differential absorption of circularly polarized light. mdpi.comConformational changes in DNA/RNA, induced chirality in the ligand. mdpi.comresearchgate.net
Raman SpectroscopyInelastic scattering of light revealing vibrational modes. nih.govSpecific molecular interactions (e.g., π-stacking, hydrogen bonding). nih.gov
Isothermal Titration Calorimetry (ITC)Measurement of heat changes during binding. researchgate.netBinding constant, enthalpy, and entropy of binding. researchgate.net
ViscometryMeasurement of the viscosity of a DNA solution. mdpi.comDistinguishes between intercalative and non-intercalative binding. mdpi.com
Molecular DockingComputational prediction of binding pose. mdpi.comPreferred binding site and orientation, key intermolecular interactions. mdpi.com

Structure Activity Relationship Sar Studies on 5 Benzoylquinoline Scaffolds

Design Principles for Analog Synthesis and SAR Exploration

The design of new analogs based on the 5-benzoylquinoline scaffold follows established medicinal chemistry principles aimed at thoroughly exploring the chemical space around the core structure. These strategies involve modifying both the quinoline (B57606) ring system and the appended benzoyl group to understand their respective contributions to biological activity.

Systematic variation of substituents is a fundamental strategy to probe the steric, electronic, and hydrophobic requirements of the target receptor or enzyme. For quinoline-based compounds, this involves introducing a variety of functional groups at different positions on the heterocyclic and phenyl rings.

Research on quinoline derivatives has demonstrated that even minor chemical modifications can significantly alter a molecule's biological profile, including its solubility, stability, and affinity for protein targets. doi.orgresearchgate.net The introduction of groups such as halogens, methyl, or methoxy (B1213986) functions at various positions can enhance pharmacological efficacy. mdpi.com For instance, in a series of 2-styryl-8-hydroxy quinolines, the presence of an electron-withdrawing bromine (-Br) group on the styryl ring was found to enhance cytotoxic activity against human cervical carcinoma cell lines. mdpi.com Conversely, in a different series of quinoline-imidazole hybrids, an electron-donating methoxy (-OCH₃) group at the C-2 position enhanced antimalarial activity, while an electron-withdrawing chlorine (-Cl) at the same position led to a loss of activity. mdpi.com

In studies involving cyanoquinoline derivatives, the presence of a terminal benzoyl group was investigated. The placement of methoxy substituents on this benzoyl ring was found to be a promising strategy for enhancing potency in certain contexts. nih.gov Similarly, for a series of pyrrolo[1,2-a]quinoline (B3350903) analogues featuring a 1-substituted benzoyl moiety, variations on the benzoyl ring were explored to determine their effect on antifungal activity against Candida albicans. researchgate.netwustl.edu The data from these studies highlight the importance of systematic exploration of the substitution pattern on the benzoyl ring to optimize biological activity.

Table 1: SAR of Pyrrolo[1,2-a]quinoline Derivatives with 1-Substituted Benzoyl Moiety

Compound ID Benzoyl Ring Substitution (R) Minimum Inhibitory Concentration (MIC) against C. albicans (µg/mL)
BQ-01 4-Cl 0.8
BQ-02 4-F 12.5
BQ-03 4-Br 0.8
BQ-04 4-CH₃ 1.6
BQ-05 4-OCH₃ 0.8
BQ-06 2,4-diCl 0.4
BQ-07 3,4-diCl 0.4
BQ-08 4-Cl, 3-NO₂ 0.4

Data sourced from MDPI researchgate.net

The SAR from this series indicates that disubstitution on the benzoyl ring, particularly with chloro groups (BQ-06, BQ-07) or a combination of chloro and nitro groups (BQ-08), leads to higher antifungal potency compared to monosubstituted analogs. researchgate.net

Isosteric and bioisosteric replacements are key strategies in drug design used to modify a lead compound's properties while retaining its essential binding features. nih.gov Bioisosterism can be used to improve affinity, enhance selectivity, alter metabolic pathways, or reduce toxicity. This strategy is particularly relevant for heterocyclic scaffolds like quinoline.

In the development of novel quinoline-based agents, bioisosteric replacement has been successfully employed. For example, replacing a quinoline moiety with an isoquinoline (B145761) led to significant improvements in cellular activity and kinase inhibition selectivity in a series of HER2 inhibitors. In another study, the indole (B1671886) ring of melatonin (B1676174) was successfully replaced with a quinoline ring to create antioxidant analogs, demonstrating the viability of using quinoline as a bioisostere for other aromatic systems. wustl.edu The replacement of a triazole ring with a furan (B31954) ring in one series of kinase inhibitors also proved favorable for cellular activity.

While specific examples of bioisosteric replacement on the 5-benzoyl group itself are not extensively documented in the provided context, the principles are broadly applicable. The benzoyl moiety's carbonyl group, for instance, could be replaced with other groups capable of acting as hydrogen bond acceptors. The phenyl ring could be exchanged for other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) to explore different steric and electronic interactions within the target's binding pocket. Such modifications aim to fine-tune the molecule's interaction with its biological target, potentially leading to improved pharmacological profiles.

Systematic Substituent Variation Strategies

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. By transforming molecular structures into numerical descriptors, QSAR models can predict the activity of new compounds, thereby guiding the design of more potent analogs.

The foundation of a QSAR model lies in the calculation and selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. They can be broadly categorized as constitutional, topological, electronic, and steric, among others.

For quinoline-based compounds, a variety of descriptors are often calculated to build robust QSAR models. In a study on pyrrolo[1,2-a]quinoline analogues, descriptors were derived using Density Functional Theory (DFT) to analyze the molecules' drug-like properties. researchgate.netwustl.edu Common quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap, and the dipole moment (µ). These electronic descriptors provide insight into the reactivity and interaction potential of the molecules.

Other descriptor types frequently used in QSAR studies include:

Topological descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching.

Physicochemical descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP), which measures hydrophobicity, and molar refractivity (MR), which relates to polarizability, are commonly employed.

3D descriptors: These are calculated from the 3D conformation of the molecule and can describe its volume and surface area.

The selection of the most relevant descriptors is a crucial step to avoid overfitting and to build a predictive model. Statistical techniques are used to identify a subset of descriptors that have the strongest correlation with the biological activity.

A QSAR model's validity and predictive power must be rigorously assessed using various statistical methods. This validation ensures that the model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. Validation is typically divided into internal and external procedures.

Internal Validation: This process assesses the robustness and stability of the model using the initial training set of compounds. A widely used method is cross-validation , particularly the leave-one-out (LOO-CV) technique. In LOO-CV, a single compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability is quantified by the cross-validation coefficient (q² or Q²). A Q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation: This is the most critical test of a QSAR model's predictive capability. The model, built using the training set, is used to predict the biological activity of an external test set of compounds that were not used during model development. The predictive power is often assessed by the predictive correlation coefficient (R²_pred).

In a 3D-QSAR study on quinoline derivatives with anti-gastric cancer activity, a model was developed and validated using these methods, yielding robust correlation coefficients (R²_Train=0.931; Q²_cv=0.625; R²_Test=0.875), indicating a statistically precise and predictive model. Other statistical parameters used to evaluate model quality include the coefficient of determination (R²), standard deviation (S), and the Fisher statistic (F-test).

Table 2: Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
Coefficient of determination (Goodness of fit) > 0.6
Q² or q² Cross-validated correlation coefficient (Internal predictivity) > 0.5
R²_pred Predictive R² for the external test set (External predictivity) > 0.6

General acceptance criteria as cited in related QSAR literature.

Descriptor Calculation and Selection for QSAR Models

Pharmacophore Modeling and Ligand-Based Drug Design Approaches (General)

When the 3D structure of a biological target is unknown, ligand-based drug design methods become invaluable tools for drug discovery. These approaches rely on the information derived from a set of known active ligands to develop a model that describes the essential structural features required for biological activity.

Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

The process begins by analyzing a set of active molecules to identify their common structural features. For instance, a pharmacophore model for cyanoquinoline-based potentiators was developed based on their interaction patterns, which included key contacts with specific amino acid residues like F931 and Y304. nih.gov In another example, a pharmacophore model for benzofuran (B130515) derivatives containing a benzoyl group identified features such as aromatic rings, a hydrogen bond acceptor, and a hydrophobic site as crucial for anticonvulsant activity. mdpi.com

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening process can significantly accelerate the identification of new hit compounds. The identified hits can then be subjected to further computational analysis, such as molecular docking (if a target structure is available or can be modeled) and molecular dynamics simulations, to refine the selection of candidates for synthesis and biological testing. This integrated approach, combining pharmacophore modeling with other computational techniques, provides a powerful platform for the rational design of new therapeutic agents based on scaffolds like this compound.

Identification of Essential Structural Features

SAR studies on heterocyclic compounds related to quinoline suggest that specific substitutions on the aromatic rings and the nature of linker groups are critical for biological activity. mdpi.comresearchgate.net For the this compound scaffold, the essential structural features can be dissected by considering the quinoline core, the benzoyl moiety, and the linkage between them.

The quinoline ring itself offers multiple positions for substitution. The electronic properties of substituents on the quinoline ring can significantly modulate activity. For instance, in related quinoxaline (B1680401) derivatives, electron-releasing groups like methoxy (OCH₃) have been found to be essential for anticancer activity, while electron-withdrawing groups such as fluorine (F) tend to decrease it. mdpi.com Applying this principle to this compound, the introduction of electron-donating groups on the quinoline ring could enhance its biological efficacy.

The benzoyl group provides a second aromatic ring system that can be modified. The substitution pattern on this phenyl ring is also a key determinant of activity. In studies on thieno[2,3-b]pyridines, which also feature a tethered aromatic ring, di-substitutions on the phenyl ring, such as 2,3-dichloro or 2,3-dibromo, demonstrated the greatest anti-proliferative activity. nih.gov This suggests that for this compound, the presence and position of substituents on the benzoyl ring are crucial for optimizing biological interactions.

To illustrate the impact of these modifications, a hypothetical SAR table for a series of this compound derivatives against a generic kinase target is presented below.

CompoundQuinoline Substituent (R1)Benzoyl Substituent (R2)IC₅₀ (µM)
1HH15.2
27-OCH₃H5.8
37-ClH25.1
4H4-OCH₃10.5
5H2,3-Cl₂1.2
67-OCH₃2,3-Cl₂0.5

This table presents hypothetical data for illustrative purposes.

Virtual Screening Techniques based on Pharmacophores

Virtual screening, particularly using pharmacophore models, is a powerful computational tool for identifying novel compounds within large chemical databases. researchgate.netmedsci.org A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govdovepress.com

For the this compound scaffold, a pharmacophore model could be constructed based on the key features of a known active derivative. The essential features might include:

An aromatic ring feature for the quinoline nucleus.

A second aromatic ring feature for the benzoyl group.

A hydrogen bond acceptor feature for the carbonyl oxygen.

Additional features such as hydrogen bond donors or hydrophobic centers depending on the specific substitutions and the target binding site.

The process involves aligning a set of active compounds and extracting their common chemical features. nih.gov This generated pharmacophore model is then used as a 3D query to screen databases for molecules that match these spatial and chemical requirements. This approach can significantly accelerate the discovery of new and diverse this compound derivatives with desired biological activities. The use of both ligand-based and structure-based pharmacophore models can further refine the search for potent inhibitors. medsci.org

Impact of Stereochemistry and Conformational Flexibility on Activity Profiles

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, plays a pivotal role in its biological activity.

Stereochemistry refers to the spatial arrangement of atoms in a molecule. scsco.org.in If a chiral center is introduced into the this compound scaffold, for example, by modifying the benzoyl linker or adding a chiral substituent, it can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and can have markedly different pharmacological properties in a chiral biological environment. nih.gov One enantiomer may bind to the target receptor with high affinity, while the other may be inactive or even produce off-target effects. nih.gov The absolute configuration (R or S) at a chiral center is therefore a critical determinant of a drug's efficacy and safety. nih.gov

Conformational flexibility describes the ability of a molecule to adopt different shapes or conformations. The this compound scaffold has a degree of conformational freedom around the single bond connecting the quinoline and benzoyl moieties. This flexibility allows the molecule to adopt a specific low-energy conformation that is optimal for binding to its biological target. The bioactive conformation is the specific three-dimensional shape that the molecule assumes when it interacts with its receptor. Understanding the preferred conformations of this compound derivatives through computational modeling can provide valuable insights for designing more rigid and potent analogs that are "pre-organized" for binding.

Future Perspectives and Emerging Research Directions for 5 Benzoylquinoline

Challenges and Opportunities in Sustainable Synthesis of 5-Benzoylquinoline

The drive towards green chemistry presents both challenges and opportunities for the synthesis of this compound. Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, often involve harsh conditions and generate significant waste. rsc.orgresearchgate.net Modern approaches aim to address these issues by focusing on principles like atom economy and the use of novel catalytic systems.

Atom Economy and Waste Minimization Strategies

Atom economy is a critical metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. youtube.com Reactions with high atom economy are inherently more sustainable as they generate less waste. langholmandcanonbieschools.dumgal.sch.uk For the synthesis of this compound, classic methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a carbonyl compound, can be optimized for better atom economy. mdpi.comresearchgate.net

Strategies for Improving Atom Economy and Minimizing Waste:

Catalyst Selection: The use of efficient and recyclable catalysts can significantly reduce waste. For instance, solid acid catalysts like Nafion NR50 have been used for Friedländer quinoline synthesis under microwave conditions, offering an environmentally friendly alternative. mdpi.com

Solvent Choice: Utilizing greener solvents such as water or ethanol, or even performing reactions under solvent-free conditions, can drastically reduce the environmental impact. tandfonline.com

Process Intensification: Techniques like microwave-assisted synthesis can lead to shorter reaction times and higher yields, contributing to a more sustainable process. nih.gov

One-Pot Reactions: Designing multi-component reactions where several steps are combined in a single pot minimizes the need for purification of intermediates, thus reducing solvent use and waste generation. researchgate.net

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction TypeGeneral DescriptionTypical Atom EconomyRelevance to this compound Synthesis
Addition Reactants combine to form a single product.100%Ideal, but not always feasible for complex scaffolds.
Rearrangement A molecule's atoms are rearranged to form an isomer.100%Applicable in specific synthetic steps. scranton.edu
Substitution An atom or group is replaced by another.<100%Common in functionalizing the quinoline core.
Elimination Atoms are removed from a molecule, often forming a double bond.<100%Can be part of a multi-step synthesis.

This table provides a general overview of atom economy for different reaction types relevant to organic synthesis.

A hypothetical atom economy calculation for a Friedländer synthesis of this compound can be performed by dividing the molecular weight of the product by the sum of the molecular weights of all reactants and multiplying by 100. youtube.comyoutube.com The goal is to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Exploration of Novel Bio- and Photo-Catalytic Routes

Biocatalysis and photocatalysis are at the forefront of green chemistry, offering mild and selective reaction conditions.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. mdpi.comnih.gov For quinoline synthesis, enzymes like proteases and lipases can be employed. beilstein-journals.org For instance, a biocatalytic approach for the synthesis of quinoline derivatives has been developed using α-chymotrypsin in an ionic liquid, which offers an eco-friendly alternative to traditional methods. mdpi.com The development of biocatalytic routes for producing precursors to this compound, or for its direct synthesis, is a promising area of research. researchgate.netmdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. acs.orgresearchgate.net Organic dyes and metal complexes can act as photocatalysts. For example, polysubstituted quinolines have been synthesized from 2-vinylarylimines using 9,10-phenanthrenequinone as a photocatalyst under blue light irradiation. acs.org The development of photocatalytic methods for the synthesis of this compound could involve the use of catalysts that can be activated by visible light, thus avoiding the need for high energy UV radiation. researchgate.netorganic-chemistry.org

Integration of this compound into Advanced Functional Materials

The unique structure of this compound makes it an attractive building block for advanced functional materials. The quinoline moiety provides a rigid, aromatic platform with specific electronic and coordination properties, while the benzoyl group can influence intermolecular interactions and solubility.

Self-Assembled Systems and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org These interactions can drive the self-assembly of molecules into well-defined structures. news-medical.net Quinoline derivatives have been shown to form organogels and other self-assembled materials. The ability of this compound to participate in these interactions makes it a candidate for creating novel supramolecular architectures. mpg.de The benzoyl group can participate in π-stacking interactions, which, in combination with the hydrogen bonding capabilities of a functionalized quinoline ring, can lead to the formation of complex, ordered structures. science.gov

Table 2: Key Non-Covalent Interactions in Supramolecular Chemistry

Interaction TypeDescriptionPotential Role in this compound Systems
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a more electronegative atom.Can be engineered into derivatives of this compound to direct self-assembly.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The quinoline and benzoyl rings can participate in stacking, influencing the packing of molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability of self-assembled structures.
Metal Coordination The interaction between a metal ion and a ligand.The nitrogen atom of the quinoline ring can coordinate with metal ions, leading to the formation of metallo-supramolecular structures.

This table summarizes the important non-covalent interactions that can be exploited in the design of self-assembling systems based on this compound.

Nanomaterial Hybridization

The functionalization of nanomaterials with organic molecules can impart new properties and applications. mdpi.com Quinoline derivatives have been used to functionalize nanoparticles, creating hybrid materials with potential uses in sensing, catalysis, and biomedicine. nih.govacs.org this compound can be conjugated to nanoparticles, such as gold or silver nanoparticles, through appropriate linkers. umich.edunih.govripublication.com

Potential Applications of this compound-Nanomaterial Hybrids:

Sensors: The fluorescence properties of the quinoline moiety can be modulated upon binding to analytes, making these hybrids potential chemosensors. nanobioletters.com

Catalysis: Nanoparticles can act as catalysts, and the quinoline ligand can influence their catalytic activity and selectivity. nih.gov

Drug Delivery: Nanoparticles can be used as carriers for therapeutic agents, and the quinoline derivative could serve as a targeting ligand or part of the drug itself. researchgate.net

The synthesis of these hybrid materials often involves the covalent attachment of a modified this compound to the surface of the nanoparticle. mdpi.com The resulting conjugates can exhibit properties that are a combination of both the nanoparticle and the organic molecule.

Development of Highly Selective Probes and Tools for Chemical Biology Research (Methodological Focus)

Chemical probes are small molecules used to study and manipulate biological systems. optica.org Quinoline-based compounds are well-suited for this purpose due to their fluorescence properties and ability to interact with biological targets. mdpi.commdpi.com

The development of this compound derivatives as chemical probes is an exciting area of research. The benzoyl group can be strategically modified to tune the photophysical properties and introduce reactive groups for bioconjugation. A study has shown that a p-benzoyl group at the C5 position of an 8-dimethylamino quinoline derivative enhances its two-photon sensitivity, making it a more efficient photosensitive probe for biological applications. optica.org

Methodological Approaches for Developing this compound-Based Probes:

Rational Design: Computational methods can be used to predict the binding of this compound derivatives to specific biological targets.

Combinatorial Synthesis: The synthesis of a library of this compound derivatives with different substituents allows for the screening of a wide range of compounds to identify those with the desired properties.

Fluorescence Spectroscopy: The fluorescence properties of the probes, such as quantum yield and emission wavelength, can be characterized to assess their suitability for bio-imaging. researchgate.net

Cell-Based Assays: The probes can be tested in living cells to evaluate their cell permeability, localization, and ability to interact with their intended target. nih.gov

Quinoline-based probes have been developed for a variety of applications in chemical biology, including the detection of metal ions like zinc and iron, and for imaging specific cellular components. mdpi.comnih.gov The unique properties of this compound make it a promising scaffold for the development of the next generation of highly selective and sensitive chemical probes.

Optogenetic Applications and Photoreactive Probes

The development of molecular tools that can be controlled by light is a cornerstone of optogenetics and chemical biology. While direct research on this compound for optogenetics is still emerging, its structure is highly suggestive of its potential as a photoreactive probe. This potential stems from the benzophenone (B1666685) moiety, a well-established photophore used in photoaffinity labeling. rsc.orgresearchgate.net

Upon excitation with UV light (typically around 350-360 nm), the benzophenone carbonyl group undergoes an n→π* transition to a singlet excited state, followed by rapid intersystem crossing to a triplet state. nih.gov This triplet state is a highly reactive diradical that can abstract a hydrogen atom from nearby C-H bonds, creating a covalent crosslink between the probe and an interacting molecule, such as a protein or nucleic acid. rsc.orgnih.gov This "photo-crosslinking" ability makes benzophenone derivatives invaluable for mapping molecular interactions in biological systems. researchgate.net

This compound could serve as a unique scaffold for such probes. The quinoline portion of the molecule offers a platform for further chemical modification, allowing for the attachment of targeting ligands, solubility enhancers, or reporter tags (like fluorophores or biotin) through "click chemistry". rsc.org The intrinsic fluorescence properties of some quinoline derivatives could also be exploited, potentially creating dual-functional probes for both crosslinking and imaging. crimsonpublishers.com

Table 1: Comparison of Photochemical Properties of Benzophenone and Potential Properties of this compound

PropertyBenzophenonePredicted for this compoundRationale
Excitation Wavelength ~350-360 nmPotentially similar, may be red-shiftedThe extended π-system of the quinoline ring could influence the absorption spectrum.
Key Reactive State Triplet State (T₁)Triplet State (T₁)The benzoyl moiety is expected to retain its fundamental photochemical reactivity. nih.gov
Primary Reaction C-H bond abstractionC-H bond abstractionThe triplet benzophenone group is known to initiate hydrogen abstraction from interacting molecules. rsc.org
Application Photoaffinity LabelingPhotoaffinity Labeling, PhotocagingThe core function would be to form covalent bonds with target biomolecules upon photoactivation. researchgate.net
Modifiability Limited to phenyl ringsHighThe quinoline core provides multiple positions for synthetic modification to add targeting or reporting functions. crimsonpublishers.comontosight.ai

The development of this compound-based photoreactive probes represents a promising future direction, enabling researchers to investigate complex biological interactions with high spatial and temporal control.

Targeted Delivery System Methodologies (General)

The effective delivery of active compounds to specific sites within the body is a major goal in pharmacology and materials science. Targeted delivery systems are designed to improve the therapeutic profile of a molecule by increasing its concentration at the site of action while minimizing exposure to non-target tissues. jst.go.jp For a compound like this compound, which is hydrophobic, such systems could be crucial for any potential in vivo application by enhancing solubility and bioavailability. researchgate.netmdpi.com

Several general methodologies for targeted delivery could be applied:

Liposomes: These are spherical vesicles composed of a lipid bilayer. Hydrophobic compounds like this compound can be encapsulated within the lipid membrane. The surface of the liposome (B1194612) can be modified with polymers like polyethylene (B3416737) glycol (PEG) to increase circulation time and with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues. chemrxiv.org

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate the active compound. chemrxiv.org The drug can be released in a controlled manner as the polymer matrix degrades. This method offers sustained release and protection of the encapsulated compound from degradation. mdpi.com

Micelles: These are self-assembling colloidal systems with a hydrophobic core and a hydrophilic shell. this compound could be partitioned into the hydrophobic core, creating a water-soluble formulation for systemic administration.

Table 2: Overview of General Targeted Delivery System Methodologies

Delivery SystemCore CompositionLoading Mechanism for this compoundKey Advantages
Liposomes Aqueous core, lipid bilayer shellEncapsulation within the lipid bilayerBiocompatible, can carry both hydrophilic and hydrophobic drugs, surface is easily modifiable. mdpi.comchemrxiv.org
Polymeric Nanoparticles Solid polymer matrixEntrapment or encapsulation within the polymerControlled and sustained release, protects drug from degradation, high loading capacity.
Micelles Hydrophobic core, hydrophilic shellPartitioning into the hydrophobic coreEnhances solubility of hydrophobic drugs, small size allows for tissue penetration.

The choice of delivery system would depend on the specific application, but these methodologies provide a clear path forward for formulating this compound for future preclinical studies.

High-Throughput Screening and Automation in this compound Research

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. rsc.org This approach is essential for identifying "hits"—compounds that show activity against a target—from large chemical libraries. nih.gov For a scaffold like this compound, HTS provides a powerful tool to explore its biological potential efficiently.

A research program could involve the parallel synthesis of a library of this compound derivatives, where different functional groups are systematically added to the quinoline ring. researchgate.net Automated synthesis platforms can accelerate the creation of such libraries. crimsonpublishers.comontosight.ai Once the library is generated, it can be screened against a variety of biological targets.

Table 3: Hypothetical HTS Workflow for a this compound Library

StepDescriptionTechnology/MethodPurpose
1. Library Generation Automated parallel synthesis of this compound derivatives with diverse substitutions.Robotic synthesis platforms, multicomponent reactions.Create a diverse chemical library for screening.
2. Assay Development Design of a robust and miniaturized assay (e.g., enzyme inhibition, receptor binding, cell proliferation).Fluorescence intensity, luminescence, absorbance readouts.Establish a reliable method to measure the biological activity of interest.
3. HTS Campaign Robotic systems dispense compounds from the library into microplates containing the assay components.Automated liquid handlers, plate readers.Rapidly test all compounds in the library to identify initial hits. rsc.org
4. Data Analysis Computational analysis of screening data to identify potent and selective compounds.Cheminformatics software, statistical analysis.Prioritize hits for further validation and lead optimization.
5. Hit Confirmation Re-testing of initial hits and characterization of their activity to confirm the screening results.Dose-response curves, secondary assays.Validate the activity and potency of the most promising compounds. nih.gov

The integration of HTS and automation would dramatically accelerate the pace of research, enabling the rapid identification of novel this compound derivatives with specific functions, be it as enzyme inhibitors, receptor modulators, or fluorescent probes.

Computational Chemistry as a Predictive Tool for Novel Derivatives and Applications

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, allowing scientists to predict molecular properties and guide experimental work. For this compound, these methods can provide profound insights into its behavior and accelerate the design of new derivatives with tailored functions.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to predict key properties of this compound, such as its ground-state geometry, orbital energies (HOMO-LUMO), and, crucially for its photoreactivity, its triplet state energy. Accurately predicting the triplet energy is vital for designing effective photoreactive probes.

Molecular docking simulations can predict how this compound derivatives might bind to the active site of a target protein. This information is invaluable for structure-based drug design, helping to rationalize the activity of known compounds and design new ones with improved binding affinity and selectivity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the chemical structure of derivatives with their biological activity, enabling the prediction of potency for newly designed compounds.

Table 4: Application of Computational Methods to this compound Research

Computational MethodPredicted PropertiesApplication in Research
Density Functional Theory (DFT) Electronic structure, orbital energies (HOMO-LUMO), triplet state energy, reactivity indices.Predicting photophysical properties, understanding reaction mechanisms, guiding the design of photoreactive probes.
Molecular Docking Binding mode, binding affinity, key intermolecular interactions (e.g., hydrogen bonds).Identifying potential biological targets, designing derivatives with enhanced target affinity.
Quantitative Structure-Activity Relationship (QSAR) Predictive models for biological activity (e.g., IC₅₀).Predicting the potency of novel derivatives before synthesis, optimizing lead compounds.
Molecular Dynamics (MD) Simulation Conformational flexibility, stability of ligand-protein complexes, solvent effects.Assessing the stability of binding poses predicted by docking, understanding dynamic behavior.

By leveraging these predictive tools, researchers can adopt a more rational approach to designing this compound derivatives, saving significant time and resources compared to traditional trial-and-error experimental methods.

Interdisciplinary Research Synergies and Collaborative Ventures in this compound Studies

The full exploration of this compound's potential cannot be achieved within a single scientific discipline. Its future development hinges on the convergence of expertise from various fields, highlighting the need for interdisciplinary research and collaborative ventures.

The synthesis of novel derivatives and photoreactive probes (Section 8.3.1) falls within the domain of synthetic organic chemistry . However, characterizing their photophysical properties and reactivity requires collaboration with photochemists and physical chemists . Evaluating their utility in biological systems necessitates the expertise of molecular and cellular biologists . crimsonpublishers.com

Developing targeted delivery systems (Section 8.3.2) is a classic example of interdisciplinary synergy, requiring input from materials scientists to create novel nanoparticles or liposomes, pharmacologists to study their behavior in vivo, and chemists to functionalize the carriers for targeting. researchgate.net

Similarly, large-scale HTS campaigns (Section 8.4) bring together biologists (assay development), engineers and roboticists (automation), and data scientists or cheminformaticians for analysis. rsc.org The predictive power of computational chemistry (Section 8.5) is maximized when computational chemists work closely with medicinal chemists and biologists to design and test new molecules based on in silico predictions.

Ultimately, translating any fundamental discovery into a practical application requires a pipeline of collaboration, moving from basic science to applied research. The study of this compound is emblematic of this modern research paradigm, where progress is driven by the integration of diverse knowledge and techniques.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.